2-(Bromomethyl)-1-methyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPMKWVPYPLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383549 | |
| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136099-52-0 | |
| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-1-methyl-1H-benzimidazole
CAS Number: 136099-52-0
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.
Chemical and Physical Properties
This compound is a substituted benzimidazole with a molecular formula of C₉H₉BrN₂ and a molecular weight of 225.09 g/mol .[1] The benzimidazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a variety of therapeutic agents.[2] The presence of a reactive bromomethyl group at the 2-position makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.
| Property | Value | Source |
| CAS Number | 136099-52-0 | [1] |
| Molecular Formula | C₉H₉BrN₂ | [1] |
| Molecular Weight | 225.08 g/mol | [1] |
| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole | [1] |
| Topological Polar Surface Area | 17.8 Ų | [1] |
| Monoisotopic Mass | 223.99491 Da | [1] |
Synthesis and Experimental Protocols
A plausible synthetic pathway involves a two-step process: the formation of 1,2-dimethyl-1H-benzimidazole and its subsequent bromination.
Experimental Protocol: Synthesis of this compound (Proposed)
Step 1: Synthesis of 1,2-dimethyl-1H-benzimidazole
This step involves the condensation of N-methyl-o-phenylenediamine with acetic acid.
-
Materials: N-methyl-o-phenylenediamine, glacial acetic acid, 4M Hydrochloric Acid, Sodium hydroxide solution.
-
Procedure:
-
A mixture of N-methyl-o-phenylenediamine (1 equivalent) and glacial acetic acid (2 equivalents) is heated under reflux in 4M HCl for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution until a precipitate forms.
-
The solid precipitate is collected by filtration, washed with cold water, and dried to yield 1,2-dimethyl-1H-benzimidazole.
-
Step 2: Bromination of 1,2-dimethyl-1H-benzimidazole
This step introduces the bromo group to the methyl substituent at the 2-position.
-
Materials: 1,2-dimethyl-1H-benzimidazole, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 1,2-dimethyl-1H-benzimidazole (1 equivalent) in dry carbon tetrachloride, N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: A characteristic singlet for the bromomethyl protons (CH₂Br) would be expected around δ 4.6-4.9 ppm. The aromatic protons on the benzimidazole ring would appear in the range of δ 7.2-7.8 ppm. The N-methyl protons would likely appear as a singlet around δ 3.7-4.0 ppm.
-
¹³C NMR: The carbon of the bromomethyl group would be expected in the range of δ 25-35 ppm. The aromatic carbons would appear between δ 110-145 ppm, and the N-methyl carbon would be in the range of δ 30-35 ppm.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the benzimidazole ring, and a C-Br stretching frequency.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine.
Applications in Research and Drug Development
Benzimidazole derivatives are known for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][5] The title compound, this compound, serves as a key intermediate for synthesizing novel compounds with potential therapeutic value. The reactive bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular libraries for biological screening.
Potential Therapeutic Applications:
-
Anticancer Activity: Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of kinases such as PIM-1 and CK2, and by acting as topoisomerase II inhibitors.[2]
-
Antimicrobial Activity: The benzimidazole scaffold is associated with broad-spectrum antibacterial and antifungal properties. Derivatives can be synthesized to target specific microbial enzymes or cellular processes.[6]
-
Kinase Inhibition: Many bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation, such as EGFR, HER2, and CDK2.[2]
The general workflow for utilizing this compound in drug discovery is outlined below.
Caption: General workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its reactive nature allows for the straightforward synthesis of a multitude of derivatives, which can be screened for a wide range of biological activities. While specific experimental data for the title compound is limited in publicly available literature, this guide provides a framework based on the well-established chemistry and biological importance of the benzimidazole class of compounds. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
An In-depth Technical Guide to 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-(Bromomethyl)-1-methyl-1H-benzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a substituted benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. The key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | [1] |
| Molecular Weight | 225.08 g/mol | [1] |
| IUPAC Name | 2-(bromomethyl)-1-methylbenzimidazole | [1] |
| CAS Number | 136099-52-0 | [1] |
Biological Significance and Potential Applications
Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole core is considered a "privileged scaffold" in drug discovery.[2] Various derivatives have demonstrated a wide range of biological effects, including:
-
Antimicrobial Activity: Benzimidazole compounds have been shown to be effective against a variety of bacterial and fungal strains.[2][3] Their mechanism of action is believed to involve the inhibition of microbial growth.[4]
-
Anticancer Activity: Certain benzimidazole derivatives have been investigated for their potential as anticancer agents.[5]
-
Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs.[5]
-
Other Pharmacological Activities: Research has also explored their potential as anti-inflammatory, antioxidant, and anthelmintic agents.[2]
The bromomethyl group at the 2-position of this compound serves as a reactive site, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-benzimidazole (Intermediate)
This step involves the methylation of benzimidazole.
-
Materials:
-
Benzimidazole
-
Methyl iodide
-
Sodium hydroxide
-
Acetone
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve benzimidazole in acetone in a round-bottom flask.
-
Add a solution of sodium hydroxide.
-
Slowly add methyl iodide to the mixture while stirring.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-methyl-1H-benzimidazole.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Bromination of 1-methyl-1H-benzimidazole
This step introduces the bromomethyl group.
-
Materials:
-
1-methyl-1H-benzimidazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or another suitable solvent)
-
-
Procedure:
-
Dissolve 1-methyl-1H-benzimidazole in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under light for several hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography.
-
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
General Antimicrobial Mechanism of Action
While the specific signaling pathways for this compound are not detailed in the available literature, the general mechanism of action for benzimidazole-based antimicrobial agents is understood to involve the disruption of essential cellular processes in microorganisms.
References
- 1. This compound | C9H9BrN2 | CID 2795120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Physical Properties of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(Bromomethyl)-1-methyl-1H-benzimidazole. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes information extrapolated from closely related benzimidazole derivatives to offer a robust predictive framework. Detailed experimental protocols for the synthesis and characterization of this compound are provided to facilitate further research and development.
Core Physicochemical Properties
This compound is a heterocyclic organic compound featuring a benzimidazole core, which is a prominent scaffold in medicinal chemistry. The presence of a bromomethyl group at the 2-position provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that much of the data is predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | PubChem[1] |
| Molecular Weight | 225.09 g/mol | ChemicalBook, PubChem[1][2] |
| Predicted Boiling Point | 337.0 ± 25.0 °C | - |
| Predicted Density | 1.52 ± 0.1 g/cm³ | - |
| Predicted pKa | 4.72 ± 0.10 | - |
| Computed XLogP3 | 2.6 | PubChem[1] |
| Topological Polar Surface Area | 17.8 Ų | PubChem[1] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Insoluble in water. | Extrapolated from related compounds[3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and analysis of this compound. These protocols are based on established methods for analogous compounds and may require optimization.[4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting with the methylation of a benzimidazole precursor followed by bromination.
Step 1: Synthesis of 1-methyl-2-(hydroxymethyl)-1H-benzimidazole (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)-1H-benzimidazole in a suitable solvent such as dimethylformamide (DMF).
-
Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide, to the solution. An appropriate base, such as potassium carbonate, should be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Bromination of 1-methyl-2-(hydroxymethyl)-1H-benzimidazole
-
Reaction Setup: Dissolve the intermediate from Step 1 in a suitable chlorinated solvent like dichloromethane or chloroform in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath and add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise.
-
Reaction Conditions: Allow the reaction to proceed at a low temperature, gradually warming to room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.[6]
Characterization Protocols
Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and record the temperature range from the onset of melting to the point where the entire sample becomes a clear liquid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include aromatic protons (around 7.2-7.8 ppm), a singlet for the bromomethyl protons (-CH₂Br), and a singlet for the N-methyl protons (-NCH₃).
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the carbon framework of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.
-
Spectral Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the benzimidazole ring and C-Br stretching should be observed.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Analysis: Obtain the mass spectrum. The molecular ion peak [M]⁺ and the isotopic pattern characteristic of a bromine-containing compound ([M+2]⁺ with nearly equal intensity) should be observed.[7]
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the condensation of N-methyl-o-phenylenediamine with glycolic acid to form the intermediate, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol. This intermediate is subsequently brominated to yield the final product. This pathway is favored due to the accessibility of the starting materials and the generally good yields obtained.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of (1-methyl-1H-benzo[d]imidazol-2-yl)methanol
Materials:
-
N-methyl-o-phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of N-methyl-o-phenylenediamine (0.1 mol) and glycolic acid (0.12 mol) is prepared in 4 M hydrochloric acid (200 mL).
-
The reaction mixture is heated under reflux for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The solution is then carefully neutralized by the dropwise addition of a sodium hydroxide solution until a precipitate forms.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from hot water to yield (1-methyl-1H-benzo[d]imidazol-2-yl)methanol as a crystalline solid.
Step 2: Synthesis of this compound
Materials:
-
(1-methyl-1H-benzo[d]imidazol-2-yl)methanol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
(1-methyl-1H-benzo[d]imidazol-2-yl)methanol (0.05 mol) is dissolved in anhydrous diethyl ether or dichloromethane (150 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Phosphorus tribromide (0.02 mol) or thionyl bromide (0.06 mol) dissolved in the same anhydrous solvent is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields are dependent on reaction scale and purification methods.
| Step | Product | Starting Materials | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| 1 | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | N-methyl-o-phenylenediamine, Glycolic acid | 4 M HCl | 4 hours | Reflux | 85-90 |
| 2 | This compound | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, PBr₃ | Anhydrous Diethyl Ether | 3-4 hours | 0 °C to RT | 75-85 |
Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to the Starting Materials for 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key building block in the development of various pharmacologically active compounds. This document outlines the core synthetic strategies, details relevant experimental protocols, and presents key data in a structured format to facilitate research and development.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its close analogs is presented in Table 1. Direct experimental data for this compound is limited in publicly available literature; therefore, data for structurally similar compounds are provided for comparative purposes.
Table 1: Physicochemical Data of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₉H₉BrN₂ | 225.09 | Not Available | Solid | 136099-52-0 |
| 2-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 197.03 | 191-196 | Solid | 54624-57-6[1] |
| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 175-177 | Crystalline Powder | 615-15-6[2] |
| 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | C₉H₈ClN₃O₂ | 225.63 | 180-182 | Yellow Solid | Not Available[3] |
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached through several strategic pathways, each utilizing different starting materials. The three primary routes are:
-
Pathway A: Cyclocondensation of N-methyl-o-phenylenediamine. This is a direct approach where the benzimidazole ring is formed from a substituted o-phenylenediamine.
-
Pathway B: Bromination of 1,2-dimethyl-1H-benzimidazole. This pathway involves the initial formation of the methylated benzimidazole core followed by functionalization of the 2-methyl group.
-
Pathway C: N-methylation of 2-(bromomethyl)-1H-benzimidazole. This route first constructs the 2-(bromomethyl)benzimidazole scaffold, followed by methylation of the imidazole nitrogen.
Below are detailed descriptions of the starting materials and experimental protocols for each pathway.
Pathway A: Cyclocondensation of N-methyl-o-phenylenediamine
This pathway involves the reaction of N-methyl-o-phenylenediamine with a suitable C1 synthon containing a bromomethyl group, such as bromoacetic acid or bromoacetyl bromide.
Starting Materials:
-
N-methyl-o-phenylenediamine: This is the key precursor that forms the benzene and N-methyl-imidazole portions of the final molecule.
-
Bromoacetic acid or Bromoacetyl bromide: These reagents provide the bromomethyl-substituted carbon that will become the 2-position of the benzimidazole ring.
Experimental Protocol (Adapted from general benzimidazole synthesis):
A mixture of N-methyl-o-phenylenediamine (1.0 eq) and bromoacetic acid (1.1 eq) in a suitable solvent such as 4M hydrochloric acid or polyphosphoric acid is heated to reflux for 2-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as aqueous sodium hydroxide or sodium bicarbonate, to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Pathway B: Bromination of 1,2-dimethyl-1H-benzimidazole
This synthetic route first constructs the 1,2-dimethyl-1H-benzimidazole core, which is then subjected to benzylic bromination.
Starting Materials:
-
N-methyl-o-phenylenediamine: As in Pathway A, this forms the core benzimidazole structure.
-
Acetic Acid: This serves as the C1 synthon to provide the 2-methyl group.
-
N-Bromosuccinimide (NBS): A common reagent for the selective bromination of benzylic positions.[4][5]
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide): Used to initiate the radical bromination reaction.
Experimental Protocol:
Step 1: Synthesis of 1,2-dimethyl-1H-benzimidazole N-methyl-o-phenylenediamine (1.0 eq) is refluxed with acetic acid (excess) for several hours. The reaction is monitored by TLC. After completion, the excess acetic acid is removed under reduced pressure, and the residue is neutralized with a base to precipitate the product, which is then purified.
Step 2: Bromination of 1,2-dimethyl-1H-benzimidazole 1,2-dimethyl-1H-benzimidazole (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is refluxed and irradiated with a UV lamp to facilitate the reaction. The reaction is monitored by TLC until the starting material is consumed. The succinimide byproduct is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.
Pathway C: N-methylation of 2-(bromomethyl)-1H-benzimidazole
This approach involves the initial synthesis of 2-(bromomethyl)-1H-benzimidazole, followed by N-methylation.
Starting Materials:
-
o-Phenylenediamine: The foundational starting material for the benzimidazole core.
-
Bromoacetic Acid: Provides the C2 carbon with the bromomethyl group.
-
Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate): Used to introduce the methyl group at the N1 position.
-
Base (e.g., Sodium Hydride, Potassium Carbonate): To deprotonate the imidazole nitrogen, facilitating methylation.
Experimental Protocol:
Step 1: Synthesis of 2-(bromomethyl)-1H-benzimidazole o-Phenylenediamine (1.0 eq) is reacted with bromoacetic acid (1.1 eq) in 4M HCl under reflux for 2-4 hours. After cooling, the mixture is neutralized with a base to precipitate the crude 2-(bromomethyl)-1H-benzimidazole, which is then purified.
Step 2: N-methylation of 2-(bromomethyl)-1H-benzimidazole 2-(Bromomethyl)-1H-benzimidazole (1.0 eq) is dissolved in a suitable aprotic solvent such as DMF or acetone. A base like potassium carbonate (1.5-2.0 eq) is added, and the mixture is stirred. A methylating agent, such as methyl iodide (1.1 eq), is then added dropwise. The reaction is typically stirred at room temperature or gently heated for several hours until completion as monitored by TLC. The inorganic salts are filtered off, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography to yield this compound.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound, applicable to all the discussed pathways with minor modifications, is outlined below.
Conclusion
The synthesis of this compound can be achieved through multiple reliable pathways. The choice of a particular route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For directness, Pathway A is advantageous, while Pathway C allows for the synthesis of a common intermediate that can be used to produce a variety of N-substituted analogs. Pathway B is a viable alternative if 1,2-dimethyl-1H-benzimidazole is readily available. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthetic strategy for their specific needs in drug discovery and development.
References
Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-1-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines theoretical predictions with experimental data from closely related analogs to offer a robust framework for its synthesis and characterization.
Spectroscopic Data
The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar benzimidazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole core, the N-methyl protons, and the bromomethyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 - 7.80 | m | 1H | Ar-H |
| ~ 7.30 - 7.45 | m | 3H | Ar-H |
| ~ 4.80 | s | 2H | -CH₂Br |
| ~ 3.80 | s | 3H | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are estimated based on known substituent effects on the benzimidazole ring system.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C2 (C=N) |
| ~ 142 | C7a |
| ~ 135 | C3a |
| ~ 124 | Ar-CH |
| ~ 123 | Ar-CH |
| ~ 120 | Ar-CH |
| ~ 110 | Ar-CH |
| ~ 31 | N-CH₃ |
| ~ 25 | -CH₂Br |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |
| ~ 1615 | Medium | C=N stretch (imidazole ring) |
| ~ 1490, 1450 | Strong | C=C stretch (aromatic ring) |
| ~ 1280 | Medium | C-N stretch |
| ~ 740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
| ~ 600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 224/226 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 145 | High | [M - Br]⁺ |
| 117 | Medium | [M - Br - HCN]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from N-methyl-o-phenylenediamine.
Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazol-2-yl)methanol
-
To a solution of N-methyl-o-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or 4M HCl, add glycolic acid (1.2 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Bromination of (1-methyl-1H-benzo[d]imidazol-2-yl)methanol
-
Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel.
Spectroscopic Analysis Protocol
General procedures for acquiring the spectroscopic data are as follows:
-
NMR Spectroscopy :
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy :
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Alternatively, a KBr pellet can be prepared.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
Acquire the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
For EI-MS, introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For high-resolution mass spectrometry (HRMS), ESI is typically used to confirm the elemental composition.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
In-depth Technical Guide: ¹H NMR of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
A comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(Bromomethyl)-1-methyl-1H-benzimidazole remains elusive based on currently available scientific literature. While the synthesis and spectroscopic characterization of various benzimidazole derivatives are documented, specific and detailed ¹H NMR data—including chemical shifts (δ), multiplicities, coupling constants (J), and integration values—for the target compound, this compound, are not explicitly reported in the reviewed literature.
This guide aims to provide a framework for the analysis of this compound and presents related data for structurally similar molecules to aid researchers in their investigations. The core requirements for a detailed technical guide, including quantitative data tables, experimental protocols, and visualizations, cannot be fully met without access to the specific experimental data for the title compound.
Predicted ¹H NMR Spectral Data
In the absence of direct experimental data, a theoretical analysis of the expected ¹H NMR spectrum of this compound can be proposed based on the known effects of substituents on the benzimidazole core. The molecule possesses several distinct proton environments: the aromatic protons on the benzene ring, the methylene protons of the bromomethyl group, and the methyl protons on the imidazole nitrogen.
Expected Proton Signals:
-
Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the asymmetry introduced by the N-methyl group, these protons are chemically non-equivalent and are expected to exhibit complex splitting patterns (multiplets). The specific chemical shifts will be influenced by the electron-donating nature of the imidazole ring and any anisotropic effects from the substituents.
-
Methylene Protons (-CH₂Br, 2H): The two protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegative bromine atom will deshield these protons, shifting their signal downfield, likely in the range of δ 4.5 - 5.5 ppm.
-
Methyl Protons (-NCH₃, 3H): The three protons of the N-methyl group are also expected to appear as a singlet. This signal is anticipated to be in the upfield region of the aromatic spectrum, typically around δ 3.5 - 4.5 ppm.
Experimental Protocols
While a specific protocol for acquiring the ¹H NMR spectrum of this compound is not available, a general procedure can be outlined based on standard practices for similar organic compounds.
General ¹H NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of the protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
-
NMR Spectrometer: Acquire the spectrum on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width, to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.
Synthesis and Logical Workflow
The synthesis of this compound typically involves the N-methylation of a suitable benzimidazole precursor followed by bromination of the 2-methyl group, or the cyclization of an appropriately substituted N-methyl-o-phenylenediamine with a bromoacetic acid derivative. A generalized synthetic workflow is depicted below.
Caption: A generalized synthetic workflow for this compound.
Conclusion
A definitive and detailed ¹H NMR analysis of this compound cannot be provided at this time due to the absence of published experimental data. Researchers and drug development professionals are encouraged to acquire and publish this fundamental characterization data to enrich the scientific literature and support further research and development involving this compound. The predicted spectral features and general experimental protocols outlined in this guide can serve as a valuable reference for future studies.
The Bromomethyl Group in Benzimidazoles: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a bromomethyl group, particularly at the 2-position, provides a highly reactive handle for synthetic chemists, enabling the facile introduction of a wide array of functional groups. This reactivity has been extensively exploited in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in benzimidazoles, including key reactions, experimental protocols, and its application in the modulation of critical signaling pathways.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity of the bromomethyl group in benzimidazoles is through nucleophilic substitution, typically proceeding via an S_N_2 mechanism. The electron-withdrawing nature of the benzimidazole ring system enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a diverse range of nucleophiles. This allows for the straightforward synthesis of a vast library of derivatives with modified steric and electronic properties, crucial for optimizing pharmacological activity.
Common Nucleophilic Substitution Reactions
The versatility of the 2-bromomethylbenzimidazole core is demonstrated by its reaction with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding substituted products.
| Nucleophile Type | Example Nucleophile | Product Type | Typical Yield (%) |
| Amines | Piperidine | 2-(Aminomethyl)benzimidazole | 92% |
| Various primary/secondary amines | Substituted 2-(aminomethyl)benzimidazoles | 60-95% | |
| Thiols | Benzylthiol | 2-(Thiomethyl)benzimidazole | 88%[1] |
| Thiourea | 2-(Thiomethyl)benzimidazole intermediate | 92%[2] | |
| Substituted thiols | Substituted 2-(thiomethyl)benzimidazoles | 62-96%[1][2] | |
| Alkoxides | Sodium Ethoxide | 2-(Alkoxymethyl)benzimidazole | Varies |
| Phenoxides | Substituted Phenols | 2-(Phenoxymethyl)benzimidazole | Varies |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and derivatization of bromomethyl benzimidazoles. Below are representative protocols for the synthesis of the core intermediate and its subsequent reaction with common nucleophiles.
Synthesis of 2-(Bromomethyl)-1H-benzimidazole
This two-step procedure involves the initial formation of 2-(hydroxymethyl)-1H-benzimidazole, followed by bromination.
Step 1: Synthesis of (1H-Benzimidazol-2-yl)-methanol
-
Reagents: o-phenylenediamine, Glycolic acid, 4 M HCl, Aqueous sodium hydroxide solution.
-
Procedure: A mixture of o-phenylenediamine (0.25 mol) in 500 mL of 4 M HCl and glycolic acid (0.45 mol) in 250 mL of 4 M HCl is stirred and heated under reflux for 2 hours. The reaction mixture is then cooled, and the resulting solution is basified with an aqueous sodium hydroxide solution to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2-(Bromomethyl)-1H-benzimidazole
-
Reagents: (1H-Benzimidazol-2-yl)-methanol, Thionyl bromide, Cyclohexane, N,N-dimethylformamide (DMF).
-
Procedure: To a solution of (1H-Benzimidazol-2-yl)-methanol (0.04 mol) in 75 mL of cyclohexane and 2 mL of DMF (as a catalyst), thionyl bromide (5 mL) is added dropwise. The mixture is refluxed for 10 hours. After cooling, the reaction mixture is washed with water. The organic layer is dried over sodium sulfate and evaporated to yield the product.
Nucleophilic Substitution with a Thiol: Synthesis of 2-(Benzylthiomethyl)-1H-benzimidazole
-
Reagents: 2-(Chloromethyl)-1H-benzimidazole (can be substituted with 2-bromomethyl-1H-benzimidazole), Thiourea, Sodium hydroxide, Benzyl chloride, Ethanol.
-
Procedure:
-
Formation of the isothiouronium salt: A solution of 2-(chloromethyl)-1H-benzimidazole (57.2 mmol) and thiourea (57.2 mmol) in 50 mL of acetonitrile is refluxed for 1.5 hours. Upon cooling, the precipitate is filtered, washed with ethyl acetate, and dried to give the 2-methylbenzimidazole thiouronium chloride salt.[3]
-
Reaction with benzyl chloride: To a solution of the thiouronium salt (2.1 mmol) in 15 mL of absolute ethanol, a sodium hydroxide solution (2.5 eq, 0.35N) is added.[3] The mixture is stirred under reflux, and then a benzyl chloride derivative (2.52 mmol) is added.[3] The reaction is refluxed for an additional 2 hours. After cooling, the mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography.[4]
-
Nucleophilic Substitution with an Amine: General Procedure
-
Reagents: 2-(Bromomethyl)-1H-benzimidazole, appropriate amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N), a suitable solvent (e.g., acetonitrile or DMF).
-
Procedure: To a solution of 2-(bromomethyl)-1H-benzimidazole in the chosen solvent, the amine (typically 1.1-1.5 equivalents) and the base (typically 2 equivalents) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Modulation of Signaling Pathways in Drug Development
The ability to easily diversify the 2-substituent of the benzimidazole ring via the bromomethyl intermediate has made this scaffold a cornerstone in the development of targeted therapies. Benzimidazole derivatives have been shown to inhibit several key signaling pathways implicated in cancer and other diseases.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5][6] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality.[7] Several benzimidazole-based PARP inhibitors have been developed, with the benzimidazole core often mimicking the nicotinamide moiety of the NAD+ substrate.[8][9]
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[10][11] Dysregulation of the EGFR signaling pathway is a common driver of various cancers.[12][13] Benzimidazole derivatives have been designed to act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades.[6][14]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[15] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis.[1][3][11]
Conclusion
The bromomethyl group on the benzimidazole ring is a powerful tool for medicinal chemists, providing a reactive site for the introduction of diverse functionalities. This versatility has been instrumental in the development of numerous compounds with significant therapeutic potential, particularly as inhibitors of key enzymes and signaling pathways involved in cancer. The straightforward and high-yielding nucleophilic substitution reactions of 2-bromomethylbenzimidazoles, coupled with a deep understanding of their biological targets, will continue to drive the discovery of novel and effective benzimidazole-based drugs. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of this important synthon in their drug discovery and development endeavors.
References
- 1. academicjournals.org [academicjournals.org]
- 2. scirp.org [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. mcb.berkeley.edu [mcb.berkeley.edu]
- 13. microtubule polymerization or depolymerization Gene Ontology Term (GO:0031109) [informatics.jax.org]
- 14. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Stability of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct stability studies on this specific molecule, this guide consolidates information from related benzimidazole derivatives and general principles of chemical stability to predict its degradation profile. It is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of this compound.
Core Chemical Properties and Inferred Stability
This compound possesses a reactive bromomethyl group attached to the C2 position of the 1-methyl-1H-benzimidazole core. This structural feature is the primary determinant of its chemical reactivity and, consequently, its stability. The benzimidazole ring itself, while relatively stable, is susceptible to degradation under certain conditions, particularly photolytic and oxidative stress.
Inferred Stability Profile:
| Parameter | Inferred Stability | Notes |
| Solid State | Likely stable under recommended storage conditions (cool, dark, dry).[1] | The hydrobromide salt form is generally more stable than the free base. |
| Solution Stability | Prone to degradation, particularly in protic and nucleophilic solvents. | The primary degradation pathway is likely hydrolysis of the bromomethyl group. |
| pH Sensitivity | Expected to be unstable in both acidic and basic aqueous solutions. | Hydrolysis is catalyzed by both acid and base. |
| Thermal Stability | Moderate stability; decomposition may occur at elevated temperatures. | The specific decomposition temperature is not readily available. |
| Photostability | Susceptible to photodegradation.[1][2] | Benzimidazole derivatives are known to be light-sensitive. |
| Oxidative Stability | Likely susceptible to oxidation.[1][3] | The benzimidazole ring and the bromomethyl group can be oxidized. |
Predicted Degradation Pathways
The chemical instability of this compound is primarily driven by the reactivity of the bromomethyl group and the susceptibility of the benzimidazole ring to certain environmental factors. The following are the most probable degradation pathways:
Hydrolysis
The most significant degradation pathway is likely the hydrolysis of the highly reactive bromomethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole. This reaction can be catalyzed by both acidic and basic conditions.
Caption: Predicted Hydrolysis Pathway.
Nucleophilic Substitution
The bromo- group is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. In the presence of nucleophiles (e.g., amines, alcohols, thiols), a variety of substitution products can be formed.
Caption: Predicted Nucleophilic Substitution Pathway.
Oxidation
Oxidative degradation can potentially occur at two sites: the benzimidazole ring and the bromomethyl group. Oxidation of the benzimidazole ring can lead to ring-opened products. The bromomethyl group could potentially be oxidized to an aldehyde, forming 1-methyl-1H-benzimidazole-2-carbaldehyde.
References
Navigating the Solubility of 2-(Bromomethyl)-1-methyl-1H-benzimidazole: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development engaged with 2-(Bromomethyl)-1-methyl-1H-benzimidazole. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its evaluation. By collating qualitative data from structurally similar benzimidazole derivatives and presenting detailed experimental protocols, this guide aims to empower researchers in their work with this and related chemical entities.
Executive Summary
This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound featuring a fused benzene and imidazole ring. This scaffold is of significant interest in medicinal chemistry. This guide addresses the critical gap in solubility data for this compound by providing insights from related molecules and outlining a robust experimental methodology for solubility determination.
Solubility Profile: Insights from Related Compounds
While specific quantitative solubility data for this compound is not currently available in published literature, the solubility of structurally related benzimidazole derivatives can offer valuable initial guidance. It is important to note that substitutions on the benzimidazole core, such as the N-methyl and the 2-bromomethyl groups, will influence the solubility profile.
For instance, the parent compound, benzimidazole, is known to be freely soluble in alcohol and soluble in aqueous solutions of acids and strong alkalis.[1] It is sparingly soluble in ether and practically insoluble in benzene and petroleum ether.[1] The related compound, 2-bromo-1H-benzimidazole, is noted to be soluble in dimethyl sulfoxide (DMSO).[2] The solubility of various other benzimidazoles has been studied in solvents like dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene.[3][4]
Table 1: Qualitative Solubility of Related Benzimidazole Derivatives
| Compound | Solvent | Solubility |
| Benzimidazole | Alcohol | Freely Soluble[1] |
| Benzimidazole | Ether | Sparingly Soluble[1] |
| Benzimidazole | Benzene, Petroleum Ether | Practically Insoluble[1] |
| 2-Bromo-1H-benzimidazole | DMSO | Soluble[2] |
This table provides a qualitative overview based on available data for related compounds and should be used as a preliminary guide.
Experimental Protocol for Solubility Determination
To address the absence of specific data, a standardized experimental protocol based on the widely used shake-flask method is detailed below. This method can be readily adapted to determine the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: A series of standard solutions of this compound should be prepared in a solvent in which it is freely soluble (e.g., a high concentration stock in DMSO, then diluted with the analytical mobile phase) to generate a calibration curve.
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.[2]
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[2]
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Visualizing Experimental and Synthetic Workflows
To further aid researchers, the following diagrams illustrate the generalized workflows for solubility determination and a common synthetic pathway for benzimidazole derivatives.
Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.
Caption: A logical workflow for the synthesis and purification of a substituted benzimidazole.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]
The Rise of the Benzimidazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core, a versatile heterocyclic scaffold, has proven to be a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted benzimidazoles, from their early identification as a key component of vitamin B12 to their development as potent anthelmintics, revolutionary proton pump inhibitors, and promising anticancer agents. This document details the synthetic evolution of this remarkable pharmacophore, presents key quantitative pharmacological data, and elucidates the intricate signaling pathways through which these compounds exert their therapeutic effects. Detailed experimental protocols for the synthesis and evaluation of key benzimidazole derivatives are provided to serve as a practical resource for researchers in the field.
A Historical Journey: The Unveiling of the Benzimidazole Pharmacophore
The story of substituted benzimidazoles begins not with a targeted drug discovery program, but with fundamental biochemical research. A pivotal moment came in the 1950s with the structural elucidation of vitamin B12, which revealed the presence of a 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety.[1] This discovery sparked significant interest in the benzimidazole nucleus as a biologically relevant scaffold.
The first major therapeutic breakthrough arrived in 1961 with the discovery of thiabendazole, a potent broad-spectrum anthelmintic.[1] This marked the dawn of the benzimidazole anthelmintics, a class of drugs that revolutionized veterinary and human medicine in the fight against parasitic worm infections. The success of thiabendazole spurred extensive research, leading to the development of other key anthelmintics like mebendazole and albendazole.
The 1970s and 1980s witnessed another landmark in the history of benzimidazoles with the advent of proton pump inhibitors (PPIs). The journey began with the screening of compounds for antiviral activity, which serendipitously led to the discovery of timoprazole, a substituted benzimidazole with potent gastric acid antisecretory effects.[2] This discovery paved the way for the development of omeprazole, the first clinically approved PPI, launched in 1988.[3] Omeprazole and subsequent benzimidazole-based PPIs like lansoprazole and pantoprazole have transformed the treatment of acid-related gastrointestinal disorders.[3][4]
More recently, the versatile benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against a range of malignancies.[5]
Timeline of Key Discoveries:
-
1950s: The benzimidazole nucleus is identified as a core component of vitamin B12.[1]
-
1961: Discovery of thiabendazole, the first major benzimidazole anthelmintic.[1]
-
1970s: Development of other significant anthelmintics, including mebendazole.
-
Late 1970s: Discovery of timoprazole's antisecretory effects.[2]
-
1979: Synthesis of omeprazole.[3]
-
1988: Omeprazole is launched as the first proton pump inhibitor.[3]
-
1991: Lansoprazole, the second PPI, is launched in Europe.[3]
-
1994: Pantoprazole is first marketed in Germany.[3]
-
2000s-Present: Extensive research into benzimidazole derivatives as anticancer agents, with many compounds entering preclinical and clinical development.
Synthetic Strategies: Building the Benzimidazole Core
The synthesis of the benzimidazole scaffold is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This versatile reaction, often referred to as the Phillips-Ladenburg synthesis, allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.
A general workflow for the synthesis of 2-substituted benzimidazoles is depicted below:
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Therapeutic Applications and Mechanisms of Action
Substituted benzimidazoles have demonstrated remarkable therapeutic efficacy across a wide range of diseases. This section will delve into their major applications, presenting key pharmacological data and elucidating their mechanisms of action.
Anthelmintic Activity
Benzimidazole anthelmintics are a cornerstone of parasitic disease control in both human and veterinary medicine. Their primary mechanism of action involves the disruption of microtubule polymerization in parasitic worms.
Mechanism of Action: Tubulin Polymerization Inhibition
Benzimidazoles, such as albendazole and mebendazole, selectively bind to the β-tubulin subunit of the parasite's microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of these vital processes ultimately leads to the death of the parasite.
Caption: Mechanism of action of benzimidazole anthelmintics.
Table 1: Anthelmintic Activity of Key Benzimidazole Derivatives
| Compound | Target Organism | IC50 | Reference |
| Thiabendazole | Haemonchus contortus | 43 nM | [6] |
| Albendazole | Necator americanus | 119 nM | [6] |
| Mebendazole | Trichuris muris | - | - |
| Fenbendazole | Heligmosomoides polygyrus | - | - |
| Oxfendazole | - | - | - |
| Flubendazole | - | - | - |
Antiulcer Activity: Proton Pump Inhibition
Benzimidazole-based proton pump inhibitors (PPIs) have revolutionized the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach.
Mechanism of Action: H+/K+-ATPase Inhibition
PPIs are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide intermediate, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition. This blockage of the proton pump prevents the final step in gastric acid secretion.
Caption: Mechanism of action of benzimidazole proton pump inhibitors.
Table 2: Inhibitory Potency of Key Benzimidazole PPIs
| Compound | Target | IC50 | Reference |
| Omeprazole | H+/K+-ATPase | - | - |
| Lansoprazole | H+/K+-ATPase | - | - |
| Pantoprazole | H+/K+-ATPase | - | - |
| Rabeprazole | H+/K+-ATPase | - | - |
| Esomeprazole | H+/K+-ATPase | - | - |
Anticancer Activity
The benzimidazole scaffold has emerged as a promising platform for the development of novel anticancer agents. These compounds exert their antitumor effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
3.3.1. Inhibition of Kinase Signaling Pathways
Many benzimidazole derivatives have been shown to inhibit key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and components of the PI3K/AKT/mTOR pathway.
Caption: Inhibition of kinase signaling pathways by anticancer benzimidazoles.
3.3.2. Induction of Apoptosis
Several benzimidazole derivatives can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.
Caption: Induction of the intrinsic apoptotic pathway by benzimidazole derivatives.
Table 3: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 | Target(s) | Reference |
| Flubendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |
| Parbendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |
| Oxibendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |
| Mebendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |
| Albendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |
| Fenbendazole | Pancreatic, Colorectal | 0.01 - 3.29 µM | Tubulin | [5] |
| Compound 5a | HepG-2 | ~2 µM | EGFR, VEGFR-2, PDGFR | [7] |
| Compound 5e | HepG-2 | ~2 µM | EGFR, VEGFR-2, PDGFR | [7] |
| DHW-221 | NSCLC | PI3Kα: 0.5 nM, mTOR: 3.9 nM | PI3K, mTOR | [8] |
| Compound 4w | A549 | 1.55 ± 0.18 µM | PI3K | [9] |
| Compound 23 | - | 98.6 nM | CK1δ | [10] |
| Unnamed | - | 0.001 µM | ITK | [11] |
| Compound 4c | - | BRAFV600E: 0.20-0.85 µM | BRAFV600E | [12] |
| Compound 4e | - | BRAFV600E: 0.20-0.85 µM | BRAFV600E | [12] |
| Compound 8b | MDA-MB-231 | 12.69 ± 0.84 to 12.83 ± 3.50 µM | Bcl-2 | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key substituted benzimidazoles and for assays to evaluate their biological activity.
Synthesis of 2-Substituted Benzimidazoles (General Procedure)
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ethanol
-
Catalyst (e.g., engineered MgO@DFNS, or other suitable Lewis or Brønsted acids)
-
Reaction vessel (e.g., round-bottom flask)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1.1 mmol) in ethanol.[14]
-
Add a catalytic amount of the chosen catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove impurities.
-
Dry the purified product in an oven at an appropriate temperature.
-
Characterize the final product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and melting point determination.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of benzimidazole compounds on microtubule formation.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or plate reader (37 °C)
Procedure:
-
Prepare a reaction mixture containing the polymerization buffer, GTP (e.g., 1 mM), and the test compound at various concentrations. Include appropriate vehicle and control wells.
-
Pre-warm the microplate or cuvettes to 37 °C.
-
Initiate the polymerization by adding purified tubulin to the reaction mixture.
-
Immediately place the plate or cuvettes in the temperature-controlled reader and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
Plot the absorbance values against time to generate polymerization curves.
-
Analyze the data to determine the effect of the test compound on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the ability of benzimidazole derivatives to inhibit the activity of the gastric proton pump.
Materials:
-
H+/K+-ATPase-enriched microsomes (prepared from gastric mucosa, e.g., from hog or rabbit)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP solution
-
MgCl2 and KCl solutions
-
Test compound (dissolved in a suitable solvent)
-
Omeprazole (as a positive control)
-
Reagents for phosphate determination (e.g., Malachite Green-based reagent)
-
Microplate reader for colorimetric measurements
Procedure:
-
Prepare a reaction mixture containing the H+/K+-ATPase-enriched microsomes, assay buffer, MgCl2, and KCl.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specific time at 37 °C. Include vehicle and positive control wells.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Determine the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Perspectives
The substituted benzimidazole scaffold has undeniably carved a significant niche in the landscape of medicinal chemistry. From its humble beginnings as a structural component of a vitamin to its current status as a privileged pharmacophore, the journey of benzimidazole is a testament to the power of chemical synthesis and biological screening in drug discovery. The development of potent anthelmintics and revolutionary proton pump inhibitors based on this core structure has had a profound impact on global health.
The future of substituted benzimidazoles appears equally promising. The growing body of research on their anticancer properties, particularly their ability to target multiple signaling pathways, opens up exciting avenues for the development of next-generation cancer therapeutics. Further exploration of their potential in other therapeutic areas, such as antiviral, antimicrobial, and anti-inflammatory applications, is also warranted. The continued refinement of synthetic methodologies, coupled with a deeper understanding of their mechanisms of action at a molecular level, will undoubtedly lead to the discovery of new and improved benzimidazole-based drugs with enhanced efficacy and safety profiles. This enduring scaffold is poised to remain a critical component in the armamentarium of medicinal chemists for years to come.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. | BioWorld [bioworld.com]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-methylbenzimidazole, a key heterocyclic scaffold in medicinal chemistry. The document details the underlying principles of reactivity and regioselectivity, and presents a thorough examination of major electrophilic substitution reactions including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Emphasis is placed on detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the synthesis and functionalization of 1-methylbenzimidazole derivatives.
Introduction: The 1-Methylbenzimidazole Core
1-Methylbenzimidazole is a bicyclic aromatic heterocycle, comprising a fusion of benzene and N-methylimidazole rings. This structural motif is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The functionalization of the benzimidazole core through electrophilic substitution on the benzene ring is a critical strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of these molecules. Understanding the reactivity and regioselectivity of these reactions is paramount for the rational design and synthesis of novel therapeutic agents.
Reactivity and Regioselectivity
The benzimidazole ring system is π-excessive, making the benzene portion of the molecule susceptible to electrophilic attack. The fused imidazole ring acts as a deactivating group towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-type nitrogen at position 3. However, it also directs incoming electrophiles to specific positions.
Theoretical calculations and experimental evidence indicate that electrophilic substitution on 1-methylbenzimidazole predominantly occurs at the 5- and 6-positions of the benzene ring. The imidazole ring can be considered to have a meta-directing effect with respect to the overall bicyclic system. Consequently, nitration of 1-methylbenzimidazole yields a mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole. The substitution pattern is a result of the complex interplay between the inductive and resonance effects of the fused imidazole moiety.
Caption: Regioselectivity in Electrophilic Substitution of 1-Methylbenzimidazole.
Key Electrophilic Substitution Reactions
Nitration
Nitration is a well-established method for the functionalization of 1-methylbenzimidazole. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Reaction Products and Yields
| Electrophile | Reagents | Products | Isomer Ratio (5-nitro : 6-nitro) | Total Yield |
| NO₂⁺ | HNO₃ / H₂SO₄ | 1-Methyl-5-nitrobenzimidazole & 1-Methyl-6-nitrobenzimidazole | ~1 : 1 | Moderate to Good |
Experimental Protocol: Nitration of 1-Methylbenzimidazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add 1-methylbenzimidazole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 1-methylbenzimidazole in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the resulting solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The mixture of isomers can be separated by column chromatography.
Caption: Experimental Workflow for the Nitration of 1-Methylbenzimidazole.
Halogenation
Halogenation, particularly bromination and chlorination, provides another avenue for the functionalization of 1-methylbenzimidazole. The regioselectivity of halogenation can be influenced by the choice of halogenating agent and reaction conditions.
Bromination
Aqueous bromination of 1-methylbenzimidazole has been studied, and electrophilic substitution on the benzene ring is a key reaction pathway. Milder brominating agents like N-bromosuccinimide (NBS) can offer better control over the reaction.
Reaction Products and Yields
| Electrophile | Reagents | Products | Regioselectivity | Yield |
| Br⁺ | Br₂ / Acetic Acid | 5-Bromo- and/or 6-Bromo-1-methylbenzimidazole | Mixture of isomers | Moderate |
| Br⁺ | NBS / Acetonitrile | 5-Bromo- and/or 6-Bromo-1-methylbenzimidazole | Can be more selective | Moderate to Good |
Experimental Protocol: Bromination using Bromine in Acetic Acid
-
Dissolution: Dissolve 1-methylbenzimidazole in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into ice-water.
-
Neutralization: Neutralize the solution with a suitable base, such as sodium bicarbonate, until the product precipitates.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Sulfonation
Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). This reaction is reversible. While sulfonation of polybenzimidazoles has been reported, specific data on the direct sulfonation of the benzene ring in 1-methylbenzimidazole is limited in the literature. The reaction is expected to yield a mixture of 1-methylbenzimidazole-5-sulfonic acid and 1-methylbenzimidazole-6-sulfonic acid.
Reaction Products and Yields
| Electrophile | Reagents | Probable Products | Yield |
| SO₃ | Fuming H₂SO₄ | 1-Methylbenzimidazole-5-sulfonic acid & 1-Methylbenzimidazole-6-sulfonic acid | Data not readily available |
Experimental Protocol: General Procedure for Sulfonation
-
Reaction Setup: Place fuming sulfuric acid in a flask equipped with a stirrer.
-
Addition of Substrate: Slowly and carefully add 1-methylbenzimidazole to the fuming sulfuric acid with cooling to control the exothermic reaction.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Isolation: The sulfonic acid product, being water-soluble, can be isolated by salting out or by neutralization to form a salt which may precipitate.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. These reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃). However, nitrogen-containing heterocycles like 1-methylbenzimidazole can pose challenges for Friedel-Crafts reactions. The Lewis basic nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring towards electrophilic substitution. Due to this deactivation, 1-methylbenzimidazole is generally unreactive under standard Friedel-Crafts conditions. More specialized catalytic systems or synthetic strategies may be required to achieve Friedel-Crafts type transformations on this scaffold.
Caption: Logical Relationship in Friedel-Crafts Reactions of 1-Methylbenzimidazole.
Conclusion
The electrophilic substitution of 1-methylbenzimidazole is a viable and important strategy for the synthesis of functionalized derivatives with potential applications in drug development. Nitration and halogenation are the most readily achievable transformations, yielding predominantly 5- and 6-substituted isomers. Sulfonation is theoretically possible but less documented, while Friedel-Crafts reactions are generally unsuccessful due to catalyst deactivation. The protocols and data presented in this guide serve as a valuable resource for chemists aiming to explore the chemical space around the 1-methylbenzimidazole scaffold. Further research into more robust and selective methods for these transformations will continue to be a significant area of interest.
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives from 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives of 2-(bromomethyl)-1-methyl-1H-benzimidazole, a versatile scaffold for the development of biologically active compounds. The protocols focus on nucleophilic substitution reactions, yielding derivatives with potential applications in medicinal chemistry, particularly as kinase inhibitors.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold is a key intermediate for the synthesis of a wide range of derivatives, as the bromine atom is a good leaving group, readily displaced by various nucleophiles. This document outlines the synthesis, characterization, and potential biological applications of novel N-, S-, and O-substituted derivatives. Many benzimidazole derivatives have been identified as inhibitors of key signaling proteins such as receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy.
General Synthetic Scheme
The primary synthetic route for derivatizing this compound involves a nucleophilic substitution reaction (SN2). The general scheme is presented below:
Caption: General reaction scheme for the synthesis of 2-(substituted-methyl)-1-methyl-1H-benzimidazole derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of N-substituted, S-substituted, and O-substituted derivatives of this compound.
Protocol 1: Synthesis of N-Substituted Derivatives (e.g., 1-Methyl-2-(((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole)
This protocol describes the synthesis of a tertiary amine derivative.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add 1-methylpiperazine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.
Protocol 2: Synthesis of S-Substituted Derivatives (e.g., 2-((Dodecylthio)methyl)-1-methyl-1H-benzo[d]imidazole)
This protocol details the synthesis of a thioether derivative.
Materials:
-
This compound
-
1-Dodecanethiol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 1-dodecanethiol (1.1 mmol) in ethanol (15 mL), add a solution of sodium hydroxide (1.2 mmol) in water (1 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in ethanol (5 mL) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (30 mL) and dichloromethane (30 mL).
-
Separate the organic layer, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure thioether derivative.
Protocol 3: Synthesis of O-Substituted Derivatives (e.g., 1-Methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole)
This protocol describes the synthesis of an ether derivative.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, combine phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M sodium hydroxide solution (2 x 15 mL) and then with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure ether derivative.
Data Presentation
The following tables summarize representative quantitative data for synthesized derivatives.
Table 1: Synthesis of N-Substituted 2-(Aminomethyl)-1-methyl-1H-benzimidazole Derivatives
| Derivative | Nucleophile | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1a | Piperidine | 85 | 95-97 | 7.6-7.2 (m, 4H, Ar-H), 3.8 (s, 2H, CH₂), 3.7 (s, 3H, N-CH₃), 2.5 (t, 4H, piperidine-H), 1.6 (m, 6H, piperidine-H) | [M+H]⁺ 244.18 |
| 1b | Morpholine | 82 | 110-112 | 7.6-7.2 (m, 4H, Ar-H), 3.8 (s, 2H, CH₂), 3.7 (s, 3H, N-CH₃), 3.7 (t, 4H, morpholine-H), 2.5 (t, 4H, morpholine-H) | [M+H]⁺ 246.16 |
| 1c | 4-Methylpiperazine | 88 | 102-104 | 7.6-7.2 (m, 4H, Ar-H), 3.8 (s, 2H, CH₂), 3.7 (s, 3H, N-CH₃), 2.5-2.3 (m, 8H, piperazine-H), 2.2 (s, 3H, piperazine-CH₃) | [M+H]⁺ 259.20 |
Table 2: Synthesis of S-Substituted 2-(Thiomethyl)-1-methyl-1H-benzimidazole Derivatives
| Derivative | Nucleophile | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 2a | Thiophenol | 92 | 121-123 | 7.6-7.1 (m, 9H, Ar-H), 4.2 (s, 2H, SCH₂), 3.7 (s, 3H, N-CH₃) | [M+H]⁺ 271.11 |
| 2b | 1-Dodecanethiol | 89 | 65-67 | 7.6-7.2 (m, 4H, Ar-H), 3.9 (s, 2H, SCH₂), 3.7 (s, 3H, N-CH₃), 2.5 (t, 2H, S-CH₂), 1.6-1.2 (m, 20H, alkyl-H), 0.9 (t, 3H, CH₃) | [M+H]⁺ 361.28 |
| 2c | 4-Chlorothiophenol | 90 | 135-137 | 7.6-7.2 (m, 8H, Ar-H), 4.2 (s, 2H, SCH₂), 3.7 (s, 3H, N-CH₃) | [M+H]⁺ 305.07 |
Table 3: Synthesis of O-Substituted 2-(Alkoxymethyl)-1-methyl-1H-benzimidazole Derivatives
| Derivative | Nucleophile | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 3a | Phenol | 78 | 105-107 | 7.6-6.9 (m, 9H, Ar-H), 5.2 (s, 2H, OCH₂), 3.8 (s, 3H, N-CH₃) | [M+H]⁺ 253.13 |
| 3b | 4-Methoxyphenol | 81 | 115-117 | 7.6-7.2 (m, 4H, Ar-H), 6.9 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 5.1 (s, 2H, OCH₂), 3.8 (s, 3H, N-CH₃), 3.7 (s, 3H, OCH₃) | [M+H]⁺ 283.14 |
| 3c | 2-Naphthol | 75 | 140-142 | 7.9-7.1 (m, 11H, Ar-H), 5.4 (s, 2H, OCH₂), 3.8 (s, 3H, N-CH₃) | [M+H]⁺ 303.15 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of a novel derivative.
Caption: A generalized experimental workflow for the synthesis and characterization of novel benzimidazole derivatives.
Signaling Pathway Inhibition
Many synthesized benzimidazole derivatives exhibit inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2. Inhibition of these receptors can block downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.
Caption: Simplified signaling pathways of EGFR and VEGFR-2 and their inhibition by benzimidazole derivatives.
Application Notes and Protocols for 2-(Bromomethyl)-1-methyl-1H-benzimidazole as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Bromomethyl)-1-methyl-1H-benzimidazole as a versatile alkylating agent for the synthesis of a diverse range of biologically active molecules. This reagent serves as a valuable building block for introducing the 1-methyl-1H-benzimidazol-2-ylmethyl moiety onto various nucleophilic substrates, including amines, thiols, and phenols. The resulting compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and other therapeutic agents.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous clinically approved drugs. The introduction of substituents at the 2-position of the benzimidazole ring is a common strategy for modulating biological activity. This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions, providing a straightforward method for the synthesis of a library of 2-substituted-1-methyl-1H-benzimidazoles. The methyl group at the 1-position of the benzimidazole ring can enhance lipophilicity and modulate the metabolic stability of the resulting molecules.
Applications in Drug Discovery
Derivatives synthesized from this compound have shown promise in various therapeutic areas. Notably, 2-aminomethyl and 2-thiomethyl benzimidazole derivatives have been investigated as potent inhibitors of various kinases and other enzymes, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and inflammation.[1][2] For instance, certain benzimidazole derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[2]
Experimental Protocols
The following protocols are generalized procedures for the N-, S-, and O-alkylation of nucleophiles using this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Amines
This protocol describes the synthesis of 2-((arylamino)methyl)-1-methyl-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aporotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired amine (1.1 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: S-Alkylation of Thiols
This protocol outlines the synthesis of 2-((arylthio)methyl)-1-methyl-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted thiophenol or other thiol
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other suitable protic solvent
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired thiol (1.1 mmol) in ethanol (15 mL), add a solution of sodium hydroxide (1.2 mmol) in water (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: O-Alkylation of Phenols
This protocol details the synthesis of 2-((aryloxy)methyl)-1-methyl-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or DMF
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the substituted phenol (1.1 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the alkylation reactions. Note that the data may be for structurally similar alkylating agents, such as 2-(chloromethyl)-1H-benzimidazole, and are intended to provide an indication of expected yields.
Table 1: N-Alkylation of Amines
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 70 | 5 | 85 | Adapted from[3] |
| 2 | 4-Nitroaniline | K₂CO₃ | DMF | 80 | 6 | 78 | Adapted from[3] |
| 3 | 4-Aminophenol | K₂CO₃ | DMF | 75 | 4 | 82 | Adapted from[3] |
| 4 | Sulphanilamide | K₂CO₃ | DMF | 80 | 6 | 75 | Adapted from[3] |
Table 2: S-Alkylation of Thiols
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | NaOH | Ethanol | Reflux | 3 | 92 | Adapted from |
| 2 | 4-Chlorothiophenol | NaOH | Ethanol | Reflux | 4 | 88 | Adapted from |
| 3 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | Reflux | 2 | 95 | Adapted from[4] |
Table 3: O-Alkylation of Phenols
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ | Acetonitrile | Reflux | 8 | 85 | Generic Protocol |
| 2 | 4-Chlorophenol | Cs₂CO₃ | DMF | 90 | 6 | 89 | Generic Protocol |
| 3 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 8 | 91 | Generic Protocol |
Visualization of Biological Activity
Many 2-substituted-1-methyl-1H-benzimidazole derivatives exhibit their biological effects by inhibiting protein kinases. The following diagram illustrates a simplified kinase inhibition pathway.
Caption: Simplified pathway of protein kinase inhibition by a 2-substituted benzimidazole derivative.
The diagram above illustrates how a 2-((arylamino)methyl)-1-methyl-1H-benzimidazole derivative can act as a competitive inhibitor of a protein kinase. By binding to the ATP-binding site of the kinase, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. This mechanism of action is a key strategy in the development of targeted cancer therapies.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of new benzimidazole derivatives using this compound.
Caption: General workflow for the synthesis and evaluation of 2-substituted-1-methyl-1H-benzimidazoles.
This workflow provides a systematic approach for drug discovery professionals, starting from the selection of diverse nucleophiles to react with this compound, followed by synthesis, purification, characterization, and subsequent biological evaluation to identify lead compounds for further optimization.
References
Application Notes and Protocols for N-alkylation using 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-methyl-1H-benzimidazole is a valuable reagent in medicinal chemistry and drug discovery for the introduction of a 1-methyl-1H-benzimidazol-2-ylmethyl moiety onto various nucleophiles. This structural motif is found in a range of biologically active compounds. The N-alkylation reaction using this reagent provides a straightforward method for the synthesis of diverse compound libraries for screening and lead optimization. These application notes provide a detailed protocol for the N-alkylation of various nucleophiles, including amines, thiols, and phenols, with this compound.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution where a nucleophile (Nu-H) attacks the electrophilic methylene carbon of this compound, displacing the bromide ion. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Caption: General N-alkylation reaction.
Experimental Protocols
Materials and Equipment
-
This compound
-
Nucleophile (e.g., amine, thiol, phenol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF, Acetone)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
General Procedure for N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add the base (1.2-2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. The choice of base will depend on the pKa of the nucleophile. For amines, K₂CO₃ or Et₃N is often sufficient, while for less acidic nucleophiles like phenols or thiols, a stronger base like NaH may be required.
-
Addition of Alkylating Agent: Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred mixture.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, and heating may be necessary for less reactive nucleophiles.
-
Work-up: Upon completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of various nucleophiles with 2-(halomethyl)-1H-benzimidazoles. While specific data for this compound is limited in the literature, the data for the analogous 2-(chloromethyl)-1H-benzimidazole and its N-methylated version provide a good indication of the expected reactivity and yields. The bromo derivative is generally more reactive than the chloro derivative.
| Entry | Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 2-(Chloromethyl)-1H-benzimidazole | KOH | Ethanol | Reflux | 8 | - | [1] |
| 2 | p-Nitroaniline | 2-(Chloromethyl)-1H-benzimidazole | K₂CO₃/KI | DMF | MW (low) | 0.05-0.07 | - | [2] |
| 3 | p-Aminobenzoic acid | 2-(Chloromethyl)-1H-benzimidazole | K₂CO₃/KI | DMF | MW (low) | 0.05-0.07 | - | [2] |
| 4 | Various aromatic amines | 2-(Chloromethyl)-1H-benzimidazole | KOH/KI | Ethanol | Reflux | 8 | - | [1] |
| 5 | Thiourea | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | - | Acetonitrile | - | - | - | [3] |
| 6 | 3-Hydroxyacetophenone | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | - | - | - | - | 81 | [4] |
Note: The reactivity of this compound is expected to be higher than its chloro-analog, potentially leading to higher yields and/or shorter reaction times under similar conditions.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the N-alkylation protocol.
Caption: Experimental workflow for N-alkylation.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents Using 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from 2-(bromomethyl)-1-methyl-1H-benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. The functionalization at the 2-position of the 1-methyl-1H-benzimidazole core allows for the creation of a diverse library of compounds for anticancer drug discovery.
Introduction
Benzimidazole derivatives are of significant interest in oncology due to their structural similarity to endogenous purines, allowing them to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The starting material, this compound, is a versatile reagent for introducing the benzimidazole moiety into larger molecular scaffolds. The bromo group serves as a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles to yield diverse derivatives.
Data Presentation: Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.
| Compound ID/Series | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Benzimidazole-Triazole Hybrid | HepG-2 (Liver) | ~3.87-8.34 | [1] |
| HCT-116 (Colon) | ~3.87-8.34 | [1] | ||
| MCF-7 (Breast) | ~3.87-8.34 | [1] | ||
| HeLa (Cervical) | ~3.87-8.34 | [1] | ||
| 6g | Benzimidazole-Triazole Hybrid | HepG-2 (Liver) | ~3.34-10.92 | [1] |
| HCT-116 (Colon) | ~3.34-10.92 | [1] | ||
| MCF-7 (Breast) | ~3.34-10.92 | [1] | ||
| HeLa (Cervical) | ~3.34-10.92 | [1] | ||
| 6e | Benzimidazole-Triazole Hybrid | HCT-116 (Colon) | 19.69 | [1] |
| MCF-7 (Breast) | 23.73 | [1] | ||
| HeLa (Cervical) | 29.07 | [1] | ||
| HepG-2 (Liver) | 33.62 | [1] | ||
| 6a | Benzimidazole-Triazole Hybrid | Various | 28.18-47.04 | [1] |
| EPH116 | 1-Methylbenzimidazol-2-yl Hydrazone | Colon Carcinoma | Potent Inhibition | [2] |
| Melanoma | Potent Inhibition | [2] | ||
| 2-Substituted Benzimidazoles | Thiazolidinone & Thiazole Derivatives | HEPG2 (Liver) | <10 µg/mL | [3] |
| MCF7 (Breast) | <10 µg/mL | [3] | ||
| HCT 116 (Colon) | <10 µg/mL | [3] | ||
| Benzimidazole-Chalcone (23a) | Chalcone Derivative | MCF-7 (Breast) | More potent than cisplatin | [4] |
| OVCAR-3 (Ovarian) | More potent than cisplatin | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Azidomethyl)-1-methyl-1H-benzimidazole
This protocol describes a common intermediate step for the synthesis of more complex derivatives, such as triazoles, via click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Synthesis of 2-(Substituted-methyl)-1-methyl-1H-benzimidazole Derivatives via Nucleophilic Substitution
This protocol outlines a general method for the synthesis of various anticancer agents by reacting this compound with different nucleophiles.
Materials:
-
This compound
-
Nucleophile of choice (e.g., a substituted thiol, amine, or phenol) (1.1 eq)
-
Potassium carbonate (K2CO3) or another suitable base (1.5 eq)
-
Acetonitrile or DMF as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the chosen nucleophile (1.1 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes the determination of the anticancer activity of the synthesized compounds.[5]
Materials:
-
Synthesized benzimidazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Synthesis of 2-(Substituted-methyl)-1-methyl-1H-benzimidazole Derivatives
Caption: General synthetic scheme for anticancer agents.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro cytotoxicity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Antimicrobial Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanism of action of benzimidazole derivatives. The protocols outlined below are intended to serve as a guide for the development of novel antimicrobial agents based on the versatile benzimidazole scaffold.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] Their structural similarity to purine enables them to interact with various biological targets within microbial cells.[3] The emergence of multidrug-resistant pathogens necessitates the development of new and effective antimicrobial agents, and the benzimidazole scaffold represents a promising starting point for the design of such compounds.[1][4] This document details the synthetic methodologies, protocols for antimicrobial testing, and insights into the structure-activity relationships of these compounds.
Synthetic Methodologies
The synthesis of antimicrobial benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis.[5] Modern approaches focus on green chemistry principles, employing solvent-free reactions and efficient catalysts to improve yields and sustainability.[1] Structural modifications, particularly at the 2 and 5/6 positions of the benzimidazole ring, are crucial for enhancing antimicrobial efficacy.[1][6]
General Workflow for Synthesis and Evaluation
The development of novel antimicrobial benzimidazole derivatives typically follows a structured workflow from synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of antimicrobial benzimidazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazole Derivatives via Condensation
This protocol describes a common method for synthesizing 2-substituted benzimidazoles from o-phenylenediamine and an appropriate aldehyde.[6]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde (e.g., 3-bromobenzaldehyde)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Ethanol
-
Concentrated ammonia solution
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add the substituted benzaldehyde (1.2 eq) to the solution.
-
Heat the reaction mixture at 85°C overnight (approximately 16 hours).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the volume under pressure to obtain a crude solid.
-
Wash the crude product with dichloromethane (DCM) and dry it to yield the 2-substituted benzimidazole derivative.[7]
-
For purification, the crude product can be recrystallized from an appropriate solvent system, such as 10% aqueous ethanol.[7]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzimidazole derivatives against bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each benzimidazole derivative in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium (MHB or RPMI-1640) in a 96-well plate. The final concentration range can be tailored, for example, from 0.39 to 250 µg/mL.[4]
-
Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (medium with microbial inoculum and a standard antibiotic), a negative control (medium with microbial inoculum and no compound), and a sterility control (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of synthesized benzimidazole derivatives is typically presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: Example of MIC Data for Benzimidazole Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |
| Derivative A | 62.5 | >250 | 125 | [8] |
| Derivative B | 3.125 | 50 | 6.25 | [8] |
| Ampicillin | 100 | - | - | [8] |
| Fluconazole | - | - | - | [8] |
Note: The data presented are examples and do not represent a specific study unless cited.
Mechanism of Action and Signaling Pathways
Several studies suggest that benzimidazole derivatives exert their antimicrobial effects by inhibiting essential cellular processes in microorganisms. One of the key targets is DNA gyrase, a bacterial enzyme crucial for DNA replication and repair.[1][6] By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, leading to cell death.
Caption: Proposed mechanism of action of antimicrobial benzimidazole derivatives via inhibition of DNA gyrase.
Structure-Activity Relationship (SAR)
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.[9][10]
-
Position 2: Substitution at the 2-position is a key determinant of activity. The presence of aromatic or heteroaromatic rings can enhance antimicrobial effects. For instance, a p-nitrophenyl ring at this position has been shown to be significant for antibacterial activity.[9]
-
Positions 5 and 6: Modifications on the benzene ring of the benzimidazole nucleus also play a crucial role. Electron-withdrawing groups such as nitro (NO2) or halogen (Cl, F) at these positions often lead to increased antimicrobial potency.[8][9]
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive moieties, such as pyrazole or triazole, can result in hybrid molecules with synergistic or enhanced antimicrobial effects.[1][8] The presence of electron-withdrawing groups on the appended aromatic rings of these hybrid structures is often favorable for activity.[8]
These SAR insights are critical for the rational design of new, more potent antimicrobial benzimidazole derivatives.[1][6]
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antifungal Compounds from 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of novel antifungal agents derived from 2-(Bromomethyl)-1-methyl-1H-benzimidazole. It includes detailed protocols for the synthesis of thioether and triazole derivatives, methods for evaluating their antifungal activity and cytotoxicity, and a summary of reported efficacy data. Additionally, key biological pathways and experimental workflows are visualized to facilitate understanding and implementation.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties. The benzimidazole scaffold is a key component in several clinically used antifungal agents. The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of potential antifungal candidates through nucleophilic substitution reactions at the bromomethyl position. This allows for the introduction of various functional groups, such as thioethers and triazoles, which have been shown to enhance antifungal potency.
The primary mechanisms of action for benzimidazole-based antifungals include the disruption of microtubule assembly through binding to β-tubulin and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase. These established mechanisms provide a solid foundation for the rational design of new and more effective antifungal compounds.
Data Presentation: Antifungal Activity of Benzimidazole Derivatives
The following tables summarize the in vitro antifungal activity of various benzimidazole derivatives against common fungal pathogens, as reported in the scientific literature. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antifungal Activity of Benzimidazole-Triazole Derivatives against Candida Species
| Compound ID | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| 6b | C. glabrata | 0.97 | Voriconazole | 1.95 |
| 6i | C. glabrata | 0.97 | Fluconazole | 3.90 |
| 6j | C. glabrata | 0.97 | Voriconazole | 1.95 |
| 6a | C. glabrata | 1.95 | Fluconazole | 3.90 |
| 6c | C. glabrata | 1.95 | Voriconazole | 1.95 |
| 6d | C. glabrata | 1.95 | Fluconazole | 3.90 |
| 6e | C. glabrata | 1.95 | Voriconazole | 1.95 |
| 6f | C. glabrata | 1.95 | Fluconazole | 3.90 |
| 6g | C. glabrata | 1.95 | Voriconazole | 1.95 |
| 6h | C. glabrata | 1.95 | Fluconazole | 3.90 |
| 6k | C. glabrata | 1.95 | Voriconazole | 1.95 |
| 6l | C. glabrata | 1.95 | Fluconazole | 3.90 |
| 11 | C. albicans | 3 | Fluconazole | 0.75 |
| 12 | C. albicans | 12 | Fluconazole | 0.75 |
| 5a | C. albicans (wild type) | 3.9 | Fluconazole | - |
| Various | C. albicans | 50 - 400 | - | - |
| Various | C. tropicalis | 6.25 - 400 | - | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Antifungal Activity of Benzimidazole Derivatives against Cryptococcus neoformans
| Compound ID | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| 11 | 1.5 | Fluconazole | 3 |
| 12 | 6 | Fluconazole | 3 |
Data compiled from reference[1].
Experimental Protocols
Synthesis of Benzimidazole Derivatives
The following are general protocols for the synthesis of thioether and triazole derivatives from this compound. These reactions are typically carried out under standard laboratory conditions.
a) General Protocol for the Synthesis of 2-(Alkyl/Arylthiomethyl)-1-methyl-1H-benzimidazole Derivatives (Thioethers)
This protocol describes a nucleophilic substitution reaction between this compound and a thiol.
-
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the appropriate thiol (1.1 equivalents) to the solution.
-
Add the base (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
b) General Protocol for the Synthesis of 1-((1-Methyl-1H-benzimidazol-2-yl)methyl)-1H-1,2,4-triazole Derivatives
This protocol outlines the reaction of this compound with 1,2,4-triazole.
-
Materials:
-
This compound
-
1,2,4-Triazole
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 equivalents) in the anhydrous solvent.
-
Add 1,2,4-triazole (1.1 equivalents) to the suspension and stir for a short period at room temperature.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole derivative.
-
Confirm the structure of the purified compound using spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5]
-
Materials:
-
Synthesized benzimidazole derivatives
-
Standard antifungal drugs (e.g., fluconazole, amphotericin B) for quality control
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
-
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[5]
-
-
Preparation of Antifungal Dilutions:
-
Prepare stock solutions of the synthesized compounds and control drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]
-
Materials:
-
Mammalian cell line (e.g., HeLa, L929 fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized benzimidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well plates
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Replace the old medium with fresh medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 48 hours under the same conditions.[7]
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
-
-
Visualizations
Signaling Pathways
Caption: Mechanisms of action for benzimidazole antifungal compounds.
Experimental Workflows
Caption: General workflow for the synthesis of benzimidazole derivatives.
Caption: Workflow for antifungal screening and evaluation.
References
- 1. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Antiviral Drug Discovery Utilizing the 2-(Bromomethyl)-1-methyl-1H-benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-(bromomethyl)-1-methyl-1H-benzimidazole scaffold as a versatile starting material for the discovery of novel antiviral agents. While direct antiviral data for this specific compound is limited in publicly available literature, its structural features make it an ideal precursor for creating diverse libraries of 1,2-disubstituted benzimidazole derivatives. This document outlines the potential of this scaffold by presenting data from closely related compounds and provides detailed protocols for synthesis, and antiviral and cytotoxicity screening.
Introduction to the this compound Scaffold
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with antiviral properties. The 1-methyl-1H-benzimidazole core provides a stable and synthetically accessible foundation. The introduction of a bromomethyl group at the 2-position creates a reactive electrophilic site, allowing for facile nucleophilic substitution reactions. This enables the generation of a wide array of derivatives where the methyl group is linked to various functionalities via heteroatoms (N, O, S), offering a powerful strategy for exploring structure-activity relationships (SAR).
Antiviral Potential of 1,2-Disubstituted Benzimidazole Derivatives
While specific antiviral screening data for this compound is not extensively reported, numerous studies on analogous 1,2-disubstituted benzimidazoles have demonstrated potent and broad-spectrum antiviral activity. These compounds have been shown to inhibit the replication of a variety of RNA and DNA viruses.
Summary of Antiviral Activity of Related Benzimidazole Compounds
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative 1,2-disubstituted benzimidazole derivatives against various viruses. This data highlights the potential of derivatives that can be synthesized from the this compound scaffold.
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | HeLa | as low as 0.02 | >100 | >5000 | [1] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Bovine Viral Diarrhoea Virus (BVDV) | MDBK | Moderately Active | Not Specified | Not Specified | [1] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Yellow Fever Virus (YFV) | Vero | Moderately Active | Not Specified | Not Specified | [1] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Coxsackie Virus B2 (CVB-2) | Vero | Moderately Active | Not Specified | Not Specified | [1] |
| 2-Substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles | Ebola Virus (EBOV) | Not Specified | 0.64 - 0.93 | >10 | 10 - 20 | [2][3] |
| 2-Phenylbenzimidazole Derivatives | Vaccinia Virus (VV) | Vero | 0.1 | Not Specified | Not Specified | |
| 2-Phenylbenzimidazole Derivatives | Bovine Viral Diarrhoea Virus (BVDV) | MDBK | 0.8 - 1.5 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the synthesis of the scaffold and subsequent screening for antiviral activity and cytotoxicity are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 2-(halomethyl)benzimidazoles.
Materials:
-
N-methyl-o-phenylenediamine
-
Bromoacetic acid
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Cyclocondensation: A mixture of N-methyl-o-phenylenediamine and bromoacetic acid in 4M HCl is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated solution of NaHCO₃ or with NH₄OH until a precipitate is formed.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Protocol 2: General Procedure for Synthesis of 2-(Substituted methyl)-1-methyl-1H-benzimidazole Derivatives
Materials:
-
This compound
-
Nucleophile of choice (e.g., amine, thiol, alcohol, or heterocycle)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
A suitable solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
Procedure:
-
To a solution of this compound in a suitable solvent, add the desired nucleophile and a base.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, for a specified time.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to host cells.
Materials:
-
Host cell line (e.g., Vero, HeLa, MDCK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Protocol 4: Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)
This assay measures the ability of a compound to inhibit the virus-induced damage to the host cells.
Materials:
-
Host cell line
-
Virus stock with a known titer
-
Test compounds
-
Cell culture medium
-
96-well microtiter plates
-
MTT or Crystal Violet for cell viability staining
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells and incubate to form a confluent monolayer.
-
Infection and Treatment: Remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI). A "no virus" control should be included. After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates until the cytopathic effect is clearly visible in the untreated, virus-infected control wells (typically 2-4 days).
-
Quantification of CPE: The extent of CPE can be observed microscopically. For quantitative analysis, cell viability can be measured using the MTT assay (as described in Protocol 3) or by staining with Crystal Violet.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Visualizations
Logical Workflow for Antiviral Drug Discovery
Caption: Workflow for antiviral drug discovery using the benzimidazole scaffold.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action via viral RdRp inhibition.
References
- 1. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0392791B1 - Antiviral compounds - Google Patents [patents.google.com]
- 3. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-(Bromomethyl)-1-methyl-1H-benzimidazole with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-methyl-1H-benzimidazole is a key synthetic intermediate in medicinal chemistry. Its structure features a reactive bromomethyl group attached to the 2-position of a 1-methyl-1H-benzimidazole core. This arrangement makes it an excellent electrophile for introducing the 1-methyl-1H-benzimidazol-2-ylmethyl scaffold into various molecules. The benzimidazole nucleus is a "privileged structure" in drug discovery, known to be a component of numerous pharmacologically active compounds with a wide range of therapeutic properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities.[1][2][3] The reaction of this compound with primary and secondary amines via nucleophilic substitution is a fundamental method for synthesizing a library of novel derivatives for drug development and biological screening.[4]
Reaction Principle
The primary reaction mechanism is a nucleophilic substitution (typically SN2) where the nitrogen atom of a primary or secondary amine acts as a nucleophile. It attacks the electrophilic methylene carbon of this compound, displacing the bromide ion, which is a good leaving group. The reaction is typically facilitated by a base to neutralize the hydrobromic acid byproduct. This straightforward reaction allows for the facile creation of a C-N bond, leading to the formation of various 2-(aminomethyl)-1-methyl-1H-benzimidazole derivatives.
Caption: General scheme for the nucleophilic substitution reaction.
Experimental Protocols
The following protocols are adapted from established procedures for the analogous 2-(chloromethyl)-1H-benzimidazole, which exhibits similar reactivity.[4][5] The carbon-bromine bond is typically more labile than the carbon-chlorine bond, which may allow for milder reaction conditions or shorter reaction times.
General Protocol for the Synthesis of 2-(Aminomethyl)-1-methyl-1H-benzimidazole Derivatives
-
Reagents Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Addition of Base : Add a base (1.5-2.0 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The use of an inorganic base like K₂CO₃ is common in DMF, while an organic base like Et₃N is suitable for ethanol.
-
Addition of Amine : Add the desired primary or secondary amine (1.1-1.2 eq.) to the mixture.
-
Reaction : Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, pour the mixture into cold water.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the reaction of this compound with various amines. Yields and reaction times are based on typical results for analogous substrates.[5]
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | 60 | 4 | 88 |
| 3 | Aniline | Et₃N | Ethanol | Reflux | 8 | 75 |
| 4 | 4-Fluoroaniline | Et₃N | Ethanol | Reflux | 10 | 72 |
| 5 | Benzylamine | K₂CO₃ | DMF | Room Temp | 6 | 90 |
| 6 | 1-(4-Fluorophenyl)piperazine | Et₃N | DMF | 70 | 6 | 75[5] |
Detailed Protocol: Synthesis of 1-Methyl-2-(morpholinomethyl)-1H-benzimidazole
This protocol provides a specific example for synthesizing a derivative using morpholine.
Materials:
-
This compound (2.25 g, 10 mmol)
-
Morpholine (0.96 g, 1.1 mL, 11 mmol)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF) (40 mL)
-
Ethyl Acetate
-
Deionized Water
-
Brine
Procedure:
-
Add this compound (1.0 eq., 10 mmol) and potassium carbonate (2.0 eq., 20 mmol) to a 100 mL round-bottom flask containing 40 mL of DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add morpholine (1.1 eq., 11 mmol) dropwise to the reaction mixture.
-
Heat the flask to 60 °C and stir for 4 hours, monitoring the reaction's completion by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical sequence to ensure the efficient production and verification of the target compounds.
Caption: Workflow for synthesis, purification, and analysis.
Applications in Drug Development
The synthesis of 2-(aminomethyl)-1-methyl-1H-benzimidazole libraries is a valuable strategy in drug discovery. These compounds serve as scaffolds that can be further modified or tested directly for biological activity.
-
Antimicrobial Agents : Benzimidazole derivatives are known to exhibit potent activity against various bacterial and fungal strains.[4] The introduction of different amine functionalities can modulate this activity and selectivity.
-
Anticancer Agents : The benzimidazole core is present in several anticancer drugs. By varying the amine substituent, researchers can tune the molecule's ability to interact with biological targets like kinases or tubulin.
-
Neuroprotective Agents : Recent studies have explored benzimidazole derivatives for their potential in treating neurodegenerative diseases like Alzheimer's by reducing oxidative stress and neuroinflammation.[6]
-
Antiprotozoal Activity : Certain substituted benzimidazoles have shown significant efficacy against protozoa such as Giardia intestinalis.[3]
The straightforward and efficient synthesis allows for the rapid generation of diverse compound libraries, which is essential for structure-activity relationship (SAR) studies aimed at optimizing lead compounds for improved potency and reduced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 2-(Bromomethyl)-1-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of 2-(bromomethyl)-1-methyl-1H-benzimidazole, a versatile building block in medicinal chemistry. The benzimidazole core is a privileged scaffold found in numerous biologically active compounds, and the ability to introduce diverse substituents via the reactive bromomethyl group is crucial for the development of novel therapeutic agents.
This document outlines protocols for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Additionally, it details highly efficient nucleophilic substitution reactions for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are often more practical for this specific substrate than traditional palladium-catalyzed C-N, C-O, and C-S cross-coupling reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for the functionalization of this compound.
Caption: General experimental workflow for coupling reactions.
Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp³)-C(sp²) bonds by coupling the benzylic bromide with various arylboronic acids.[1]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of benzylic bromides.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
JohnPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction vessel.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C, microwave irradiation can also be employed to reduce reaction times).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylmethyl)-1-methyl-1H-benzimidazole.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of benzylic bromides with various arylboronic acids, providing a reference for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 20 min | ~85-95 |
| 2 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 20 min | ~80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 h | ~70-85 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 h | ~65-80 |
Note: Yields are approximate and based on similar reactions reported in the literature for other benzylic bromides.[1]
Section 2: Nucleophilic Substitution Reactions
For coupling heteroatoms such as nitrogen, oxygen, and sulfur, direct nucleophilic substitution (S_N2 reaction) is often a more straightforward and efficient method than palladium-catalyzed cross-coupling for a reactive substrate like this compound.
Logical Relationship for Nucleophilic Substitution
Caption: Key components of the S_N2 coupling reaction.
Experimental Protocol: N-Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous Acetonitrile or DMF
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the amine (1.0 - 1.2 equiv.) and the base (1.5 - 2.0 equiv.) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 equiv.) in the same solvent dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-((alkylamino)methyl)-1-methyl-1H-benzimidazole derivative.
Experimental Protocol: O-Alkylation of Phenols
Materials:
-
This compound
-
Phenol (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 1.5 equivalents)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 - 1.2 equiv.) and the base (1.2 - 1.5 equiv.) in anhydrous DMF.
-
Stir the mixture at room temperature until the deprotonation is complete (e.g., cessation of gas evolution if using NaH).
-
Add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-((aryloxy)methyl)-1-methyl-1H-benzimidazole derivative.
Experimental Protocol: S-Alkylation of Thiophenols
Materials:
-
This compound
-
Thiophenol (1.0 - 1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Acetonitrile or DMF
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the thiophenol (1.0 - 1.1 equiv.) and the base (1.5 equiv.) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.0 equiv.) in the same solvent dropwise.
-
Stir the reaction at room temperature until completion (typically rapid, monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the 2-((arylthio)methyl)-1-methyl-1H-benzimidazole derivative.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound.
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 60 | 4-6 | >90 |
| 2 | Morpholine | Et₃N | Acetonitrile | RT | 2-4 | >95 |
| 3 | Phenol | K₂CO₃ | DMF | 50 | 3-5 | >85 |
| 4 | 4-Methoxythiophenol | Cs₂CO₃ | DMF | RT | 1-2 | >95 |
Note: Yields are estimates based on the high reactivity of benzylic bromides in S_N2 reactions.
Conclusion
The functionalization of this compound can be achieved through various coupling strategies. For the formation of C-C bonds with aryl partners, the Suzuki-Miyaura cross-coupling reaction is a viable and effective method. For the introduction of N-, O-, and S-linkages, direct nucleophilic substitution reactions are highly efficient and generally preferred over palladium-catalyzed methods for this class of substrate. The protocols provided herein serve as a robust starting point for researchers in medicinal chemistry and drug development to synthesize novel benzimidazole derivatives for biological evaluation. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for 2-(Bromomethyl)-1-methyl-1H-benzimidazole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(bromomethyl)-1-methyl-1H-benzimidazole as a versatile chemical intermediate in the synthesis of biologically active compounds. This document includes detailed experimental protocols for the synthesis of the intermediate and its subsequent functionalization, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The title compound, this compound, is a key building block that allows for the introduction of various functional groups at the 2-position of the benzimidazole ring system. Its reactivity stems from the labile bromine atom, which is susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with a wide array of nucleophiles.
This document details the synthetic route to this compound and its application in the synthesis of potential therapeutic agents, with a particular focus on the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from N-methyl-o-phenylenediamine. The first step involves the formation of the benzimidazole ring by condensation with glycolic acid to yield 2-(hydroxymethyl)-1-methyl-1H-benzimidazole. Subsequent bromination of the hydroxyl group furnishes the desired product.
Experimental Workflow: Synthesis of this compound
Experimental Protocols
Protocol 2.1: Synthesis of 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in 4 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly basify with a saturated aqueous solution of sodium hydroxide until a precipitate forms.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from hot water to obtain pure 2-(hydroxymethyl)-1-methyl-1H-benzimidazole.
Protocol 2.2: Synthesis of this compound
-
Reaction Setup: To a solution of 2-(hydroxymethyl)-1-methyl-1H-benzimidazole (1.0 eq) in cyclohexane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole | N-methyl-o-phenylenediamine | Glycolic acid, HCl, NaOH | Water | ~85-90 | Adapted from[3] |
| This compound | 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole | Thionyl bromide, DMF | Cyclohexane | ~75-85 | Adapted from general procedures |
Applications in the Synthesis of Biologically Active Molecules
This compound serves as a key intermediate for the synthesis of a variety of molecules, primarily through nucleophilic substitution reactions at the bromomethyl group. This allows for the introduction of diverse functionalities, leading to compounds with potential therapeutic applications.
N-Alkylation Reactions
The intermediate readily reacts with primary and secondary amines, as well as nitrogen-containing heterocycles, to form N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the HBr formed during the reaction.
Experimental Workflow: N-Alkylation
Protocol 3.1.1: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the amine or heterocycle (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the pure N-alkylated product.
| Nucleophile | Base | Solvent | Yield (%) | Reference |
| Various aromatic amines | K2CO3, KI (cat.) | DMF | Moderate to good | Adapted from[4] |
| Substituted benzothiazoles | Al2O3-OK | Acetonitrile | Not specified | Adapted from[5] |
S-Alkylation Reactions
Thiols and other sulfur-containing nucleophiles readily displace the bromide to form thioether linkages. This reaction is valuable for introducing sulfur-containing moieties into the benzimidazole scaffold.
Protocol 3.2.1: General Procedure for S-Alkylation
-
Reaction Setup: To a solution of the thiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.2 eq).
-
Reagent Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Dilute the mixture with water and extract with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the product by column chromatography.
| Nucleophile | Base | Solvent | Yield (%) | Reference |
| Substituted thiophenols | NaOH | Ethanol | Good to excellent | Adapted from[6] |
Application in the Synthesis of GSK-3 Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[3][7] Dysregulation of GSK-3 activity is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[7][8] Benzimidazole derivatives have emerged as a promising class of GSK-3 inhibitors.
The synthesis of potent GSK-3 inhibitors can be achieved by utilizing this compound to introduce the benzimidazole pharmacophore onto a core structure that interacts with the ATP-binding site of the enzyme.
Signaling Pathways Involving GSK-3
PI3K/Akt/GSK-3 Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates and inactivates GSK-3, leading to the promotion of cell survival and proliferation.[9]
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.[7][10] Inhibition of GSK-3 by small molecules mimics Wnt signaling.[10]
Quantitative Data on Benzimidazole-based GSK-3 Inhibitors
The following table summarizes the inhibitory activity of some benzimidazole derivatives against GSK-3. While not all are synthesized directly from this compound, they represent the potential of this scaffold.
| Compound Class | Target | IC50 (nM) | Reference |
| 7-hydroxy-1H-benzimidazole analogs | GSK-3β | 15 - 25 | [1] |
| 1,3,4-oxadiazole-benzimidazole hybrids | GSK-3β | 2.3 | [1] |
| Thienopyrimidine derivatives | GSK-3β | 10,200 - 17,300 | [11] |
| Novel small molecule inhibitors | GSK-3 | 1,000 - 4,000 | [12][13] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and reactive nature allow for the facile introduction of the 1-methyl-1H-benzimidazole moiety into various molecular scaffolds. The application of this intermediate in the development of potent and selective GSK-3 inhibitors highlights its importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols for the Development of Benzimidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, evaluation, and characterization of benzimidazole-based kinase inhibitors. The protocols outlined below are intended to serve as a practical resource for researchers in the field of drug discovery and development.
Introduction to Benzimidazole-Based Kinase Inhibitors
The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, including protein kinases.[1][2][3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][4][5] Consequently, kinase inhibitors have become a major class of therapeutic agents. Benzimidazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including Aurora kinases, vascular endothelial growth factor receptor (VEGFR), Tie-2, Rho kinase, and RAF kinases.[1][6][7][8]
The versatility of the benzimidazole core allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[1] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[2][3] This document will detail the synthetic strategies, in vitro and cell-based evaluation methods, and pharmacokinetic profiling relevant to the development of novel benzimidazole-based kinase inhibitors.
Synthesis of Benzimidazole Scaffolds
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an appropriate aldehyde. The following protocol is a general representation of this synthetic approach.
Experimental Protocol: Synthesis of a 2-Arylbenzimidazole
Materials:
-
o-Phenylenediamine
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Boric acid
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq), the desired aryl aldehyde (1.05 eq), and boric acid (0.5 eq) in water.
-
Stir the mixture vigorously at room temperature for approximately 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product can be collected by filtration and washed with water.
-
If necessary, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
This protocol is a general guideline and may require optimization for specific substrates.
In Vitro Evaluation of Kinase Inhibitory Activity
Determining the potency and selectivity of newly synthesized compounds is a critical step in the drug discovery process. In vitro kinase assays are employed to measure the half-maximal inhibitory concentration (IC50) of a compound against its target kinase(s).
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., Aurora A, VEGFR2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Benzimidazole inhibitor (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the benzimidazole inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit. Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Evaluating Inhibitor Efficacy
Cell-based assays are essential for confirming that the observed in vitro activity translates to a cellular context. These assays can measure the inhibitor's effect on cell proliferation, phosphorylation of downstream targets, and induction of apoptosis.
Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium with serum
-
Benzimidazole inhibitor
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzimidazole inhibitor in cell culture medium.
-
Remove the old medium and add the inhibitor dilutions to the cells. Include vehicle-treated and untreated controls.
-
Incubate the cells for 48-72 hours.
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Protocol: Cellular Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of a specific downstream target of the kinase in cells.
Materials:
-
Human cancer cell line
-
Benzimidazole inhibitor
-
Antibodies: primary antibody against the phosphorylated target and a corresponding secondary antibody conjugated to an infrared dye.
-
Fixation and permeabilization buffers
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and treat with the inhibitor as in the proliferation assay.
-
After treatment, fix and permeabilize the cells in the plate.
-
Incubate with the primary antibody against the phosphorylated target.
-
Wash and incubate with the infrared dye-conjugated secondary antibody.
-
Scan the plate using an infrared imaging system to quantify the phosphorylation signal.
-
Normalize the signal to cell number (e.g., by using a DNA stain).
-
Determine the concentration-dependent inhibition of target phosphorylation.
Pharmacokinetic and ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for selecting candidates with favorable drug-like characteristics.
Common In Vitro ADMET Assays:
-
Solubility: Determines the solubility of the compound in aqueous solutions at different pH values.
-
Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.[9][10]
-
Metabolic Stability: Evaluated by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[5][9]
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[5]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.[5]
Data Presentation
The following tables summarize representative quantitative data for various benzimidazole-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Aurora Kinase Inhibitors | ||||
| Compound A | Aurora A | 5 | PF-03814735 | 5 |
| Compound B | Aurora B | 9 | BI 811283 | 9 |
| Compound C | Aurora A/B | 0.4 / 16 | LY-3295668 | - |
| RAF Kinase Inhibitors | ||||
| Compound D | BRAFV600E | 44 | Vemurafenib | - |
| Multi-Kinase Inhibitors | ||||
| Compound E | VEGFR-2 | 69 | Sorafenib | - |
| Aurora A | 44 | |||
| Aurora B | 19 | |||
| Aurora C | 65 |
Data compiled from publicly available sources for illustrative purposes.[11][12][13]
Table 2: Cellular Activity of Representative Benzimidazole Kinase Inhibitors
| Compound ID | Cell Line | Assay Type | EC50 / GI50 (µM) |
| Compound D | A375 (Melanoma) | pERK Inhibition | 0.3 |
| Compound F | CCRF-CEM | Cell Viability | 12-25 |
| MCF-7 | Cell Viability | 13-29 |
Data compiled from publicly available sources for illustrative purposes.[8][14]
Table 3: Pharmacokinetic Parameters of a Benzimidazole-Based Inhibitor
| Compound ID | Species | Dosing Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| BAY 43-9006 | Human | Oral | Low (variable) | Dose-dependent | ~4 | 20-30 |
Data for Sorafenib (BAY 43-9006), a multi-kinase inhibitor with a related scaffold.[15] General pharmacokinetic studies on benzimidazoles indicate that many derivatives have low oral bioavailability, ranging from 2% to 60%.[16]
Visualizing Key Pathways and Workflows
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in many cancers and a common target for kinase inhibitors.[8][12]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of benzimidazole-based kinase inhibitors.
Caption: A streamlined workflow for the initial stages of kinase inhibitor discovery.
Logical Relationship: From Target to Cellular Effect
This diagram shows the logical progression from inhibiting a kinase to observing a cellular outcome.
Caption: The causal chain from kinase inhibition to cellular response.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. ijarbs.com [ijarbs.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I safety and pharmacokinetics of BAY 43-9006 administered for 21 days on/7 days off in patients with advanced, refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route for this compound?
A1: A common and effective strategy involves a two-step process. The first step is the N-methylation of 2-(hydroxymethyl)-1H-benzimidazole to form 1-methyl-1H-benzimidazole-2-methanol. The second step is the subsequent bromination of the hydroxyl group. This route is often preferred because it avoids methylating a molecule that already contains a reactive bromomethyl group, which can lead to complex side reactions.
Q2: What are the most critical factors influencing the overall yield of the synthesis?
A2: The critical factors for yield optimization include the purity of starting materials, the choice of base and solvent for the N-methylation step, precise stoichiometric control of the methylating agent to avoid side reactions, and the selection of an appropriate brominating agent that minimizes degradation of the benzimidazole core.[1][2]
Q3: How can I effectively monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3][4] Use a suitable eluent system, such as a mixture of hexane and ethyl acetate, to separate the starting material, intermediates, and the final product. Visualizing the spots under UV light will indicate the consumption of reactants and the formation of products.
Q4: What are the recommended purification techniques for the final product?
A4: The final product is typically purified by column chromatography on silica gel.[1] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective for separating the desired product from impurities.[1] Recrystallization from a suitable solvent system, like ethanol/water, can also be used for further purification.[3]
Synthesis Workflow and Key Challenges
The recommended synthetic pathway is visualized below. Key challenges often arise during the N-methylation and bromination steps, where reaction conditions must be carefully controlled to maximize yield.
Caption: Recommended workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in N-Methylation Step | 1. Impure or Wet Reactants: Moisture can quench the benzimidazole anion after deprotonation.[1]2. Ineffective Base: The base may be too weak to fully deprotonate the benzimidazole nitrogen.[1]3. Incorrect Solvent: Protic solvents can interfere with the reaction.[1]4. Side Reactions: Over-methylation or reaction with impurities can consume starting material. | 1. Ensure the starting benzimidazole is pure and thoroughly dried. Use an anhydrous aprotic solvent (e.g., DMF, acetone).2. Use a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Perform small-scale experiments to screen for the optimal base.3. Switch to a dry, aprotic solvent.[1]4. Carefully control the stoichiometry of the methylating agent and add it slowly to the reaction mixture. |
| Formation of 1,3-dimethylbenzimidazolium salt | Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) promotes a second methylation, forming the quaternary salt.[1] | Use a controlled amount of the methylating agent, typically between 1.0 and 1.2 equivalents.[1] Adding the agent dropwise at room temperature can also help prevent localized high concentrations that favor over-methylation.[1] |
| Low Yield in Bromination Step | 1. Harsh Reagents: Strong brominating agents or harsh acidic conditions can lead to the degradation of the benzimidazole ring.2. High Temperature: The product or intermediates may be thermally unstable.3. Side Reactions: Ring bromination is a possible side reaction if reaction conditions are not controlled. | 1. Use milder brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).2. Perform the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.3. Carefully control the stoichiometry of the brominating agent and monitor the reaction closely by TLC. |
| Multiple Spots on TLC / Difficult Purification | 1. Incomplete Reaction: Unreacted starting material remains in the mixture.[5]2. Formation of Side Products: This includes over-methylated salts, dimers, or other impurities.[5]3. Product Decomposition: The product may be degrading on the silica gel column. | 1. Increase the reaction time or temperature slightly to drive the reaction to completion, while monitoring for byproduct formation.2. Optimize reaction conditions (stoichiometry, temperature, solvent) to minimize side reactions.[1]3. Consider deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent, or opt for purification by recrystallization if possible. |
Data Presentation: Optimizing N-Alkylation
The choice of base and solvent is critical for the N-alkylation of benzimidazoles. The following table summarizes conditions used in related syntheses, which can serve as a starting point for optimization.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 5,6-dibromobenzimidazole | 2,4-dichlorophenacyl chloride | K₂CO₃ | MeCN | Reflux | ~28% | [6] |
| Benzimidazole | Phenacyl bromide | NEt₃ | Acetone | Reflux | up to 92% | [6] |
| Benzimidazole | Phenacyl bromide | K₂CO₃ | DMF | Room Temp. | Not specified | [6] |
| 5-substituted benzimidazoles | Methyl Iodide | Biocatalyst | Buffer | Not specified | High | [7] |
Troubleshooting Logic
When encountering low yields, a systematic approach can help identify the root cause. The following diagram outlines a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting low yield issues in synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-benzimidazole-2-methanol
This protocol is adapted from general procedures for the N-methylation of benzimidazoles.[1]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)-1H-benzimidazole (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension and stir for 20-30 minutes at room temperature.
-
Addition of Methylating Agent: Slowly add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture. A slight excess of methyl iodide is used to ensure complete consumption of the starting material, but a large excess should be avoided.[1]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on standard methods for converting primary alcohols to alkyl bromides.
-
Preparation: Dissolve 1-methyl-1H-benzimidazole-2-methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the evolution of gas ceases.
-
Extraction: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product should be purified immediately, typically by column chromatography on silica gel, to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main synthetic pathways for the synthesis of this compound:
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Route A: N-methylation of 2-(bromomethyl)-1H-benzimidazole. This involves the synthesis of the benzimidazole core first, followed by bromination of the methyl group at the 2-position, and finally N-methylation of the imidazole nitrogen.
-
Route B: Bromination of 1-methyl-1H-benzimidazole-2-methanol. This route prioritizes the N-methylation of a precursor, followed by the conversion of a hydroxymethyl group at the 2-position to a bromomethyl group.
Q2: What are the most common side products observed during the synthesis?
The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. The most commonly encountered impurities include:
-
1,3-Dimethyl-2-(bromomethyl)benzimidazolium salt: This quaternary salt is a product of over-methylation, particularly in Route A.
-
Polybrominated benzimidazoles: These can form during the bromination step in either synthetic route if the reaction is not carefully controlled.
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to the presence of precursors in the final product mixture.
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Dimerized benzimidazole species: While less common, dimerization can occur under certain conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Formation of a significant amount of 1,3-Dimethyl-2-(bromomethyl)benzimidazolium salt.
Question: My reaction mixture shows a considerable amount of a salt-like byproduct, which I've identified as the 1,3-dimethylbenzimidazolium salt. How can I minimize its formation?
Answer: The formation of this quaternary salt is a classic example of over-methylation. To mitigate this side reaction, consider the following adjustments:
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Control Stoichiometry: Carefully control the stoichiometry of your methylating agent (e.g., methyl iodide). Use a slight excess (1.05-1.1 equivalents) rather than a large excess.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second methylation step more significantly than the first, thus favoring the desired mono-methylated product.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. A weaker base or a less polar solvent may decrease the rate of quaternization.
-
Slow Addition: Add the methylating agent dropwise to the reaction mixture to avoid localized high concentrations that can promote over-methylation.
| Parameter | Condition A (High Quaternization) | Condition B (Minimized Quaternization) |
| Methylating Agent (eq.) | > 1.5 | 1.05 - 1.1 |
| Temperature | Elevated (e.g., reflux) | Room Temperature or below |
| Addition of Methylating Agent | Rapid / All at once | Slow / Dropwise |
Problem 2: Presence of polybrominated side products in the final product.
Question: My final product is contaminated with di- or tri-brominated benzimidazoles. How can I improve the selectivity of the bromination step?
Answer: Polybromination is a common issue in electrophilic aromatic substitution reactions. To enhance the selectivity for mono-bromination on the desired position, the following strategies are recommended:
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Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for more controlled brominations.[1]
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent.
-
Temperature Control: Perform the bromination at a lower temperature (e.g., 0 °C or below) to increase selectivity.
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Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes lead to higher selectivity.
| Parameter | Condition A (High Polybromination) | Condition B (Minimized Polybromination) |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Equivalents of Brominating Agent | > 1.2 | 1.0 - 1.1 |
| Temperature | Room Temperature or higher | 0 °C or below |
Problem 3: Low overall yield of this compound.
Question: I am consistently obtaining a low yield of my target compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields can result from a variety of factors throughout the synthesis. A systematic approach to troubleshooting is essential:
-
Purity of Starting Materials: Ensure that all starting materials and reagents are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions:
-
Temperature: Both the cyclization to form the benzimidazole ring and the subsequent N-methylation and bromination steps are temperature-sensitive. Ensure optimal temperatures are maintained for each step.
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Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
-
Work-up Procedure: Losses can occur during the extraction and purification steps. Ensure proper pH adjustments during aqueous work-up to minimize product loss. Select an appropriate solvent system for extraction and chromatography to ensure efficient separation from impurities.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. Note: These protocols may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole (Intermediate)
This procedure describes the formation of the benzimidazole core.[2]
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
4 M Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
A mixture of o-phenylenediamine and glycolic acid in 4 M HCl is heated under reflux for 2 hours.
-
The reaction mixture is then cooled, and the resulting mixture is basified with an aqueous sodium hydroxide solution.
-
The solid obtained is filtered, dried, and recrystallized from hot water.
Protocol 2: Synthesis of 2-(Bromomethyl)-1H-benzimidazole (Intermediate)
This protocol outlines the bromination of the hydroxymethyl group.[3]
Materials:
-
2-(Hydroxymethyl)-1H-benzimidazole
-
Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., chloroform, dioxane)
Procedure:
-
2-(Hydroxymethyl)-1H-benzimidazole is suspended in an anhydrous solvent.
-
The brominating agent (e.g., SOBr₂ or PBr₃) is added dropwise at a controlled temperature (typically 0 °C).
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The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched with water or ice, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: N-methylation of 2-(Bromomethyl)-1H-benzimidazole
This is a general procedure for the final N-methylation step.[4]
Materials:
-
2-(Bromomethyl)-1H-benzimidazole
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous aprotic solvent (e.g., Acetone, DMF, THF)
Procedure:
-
To a solution of 2-(Bromomethyl)-1H-benzimidazole in an anhydrous aprotic solvent, a base is added, and the mixture is stirred.
-
The methylating agent is added dropwise, and the reaction is stirred at room temperature or heated as necessary.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by filtering off any solids and removing the solvent. The crude product is then purified, typically by column chromatography.
Visualizations
References
purification of crude 2-(Bromomethyl)-1-methyl-1H-benzimidazole by recrystallization
Technical Support Center: Purification of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This guide provides troubleshooting advice and detailed protocols for the .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common reason for a recrystallization to fail?
A1: The most frequent issue is the selection of an inappropriate solvent or using an incorrect solvent volume.[1] For a successful recrystallization, the compound of interest should be highly soluble in the hot solvent but sparingly soluble at low temperatures. Using too much solvent is a common mistake that prevents the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[1][2]
Q2: My compound is not crystallizing out of the solution, even after cooling. What should I do?
A2: If the solution is clear and no crystals have formed, it is likely supersaturated or too dilute.[1] Try the following steps in order:
-
Scratch the inner surface of the flask with a glass rod just below the solvent line. This can create nucleation sites for crystal growth.[1][2]
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Add a seed crystal of the pure compound, if available. This provides a template for crystallization.[1]
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Reduce the solvent volume. Heat the solution to boil off a portion of the solvent, then allow it to cool again.[2] Be sure to do this in a fume hood.
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Cool the solution further. Use an ice-salt bath for more intense cooling, but be aware that rapid cooling can sometimes trap impurities.[1]
Q3: My compound has "oiled out" instead of forming solid crystals. How can I fix this?
A3: Oiling out occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.[1][2]
-
Re-heat the solution to dissolve the oil.
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Add more solvent (the "soluble solvent" in a mixed system) to decrease the saturation level and lower the temperature at which the compound precipitates.[2]
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Ensure slow cooling. A shallow solvent pool with a high surface area cools too quickly. Transfer to a narrower flask and insulate it to slow down the cooling process, which favors crystal formation over oiling.[2]
Q4: The yield of my recrystallized product is very low. What went wrong?
A4: A poor yield (e.g., less than 50%) can be attributed to several factors:
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Excessive solvent: As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]
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Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent choice: A solvent in which the compound has moderate or high solubility at low temperatures is unsuitable and will lead to high losses.
-
Too many washing steps: While washing the collected crystals is necessary to remove residual mother liquor, using too much cold solvent or a solvent in which the product is slightly soluble can dissolve some of the purified crystals.
Q5: My product still appears impure after one recrystallization. What should I do?
A5: While recrystallization is a powerful purification technique, it may not remove all impurities in a single pass, especially if the crude product is very impure.
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Perform a second recrystallization. This is often sufficient to achieve high purity.
-
Consider a charcoal treatment. If the impurities are colored, adding activated charcoal to the hot solution can help adsorb them. Add the charcoal, heat for a few minutes, and then perform a hot filtration to remove it before cooling.[2]
-
Use a different solvent or solvent system. Some impurities may have similar solubility profiles to your product in a given solvent. Switching to a different solvent may change these properties enough to leave the impurity behind in the mother liquor.
-
Alternative purification methods: If recrystallization is ineffective, column chromatography on silica gel is a common alternative for purifying benzimidazole derivatives.[3]
Data Presentation
Table 1: Potential Solvents for Recrystallization
The ideal solvent for recrystallization is one where the target compound has high solubility at high temperatures and low solubility at low temperatures. For benzimidazole derivatives, various polar and non-polar solvents have been employed.
| Solvent/System | Boiling Point (°C) | Suitability & Rationale | Potential Issues |
| Ethanol/Water | ~78-100 | Benzimidazoles are often soluble in hot alcohols and insoluble in water. Adding water as an anti-solvent to a hot ethanol solution can effectively induce crystallization upon cooling.[4] | Oiling out if the solvent ratio is incorrect or cooling is too rapid. |
| Methanol/Water | ~65-100 | Similar to ethanol/water, this system is effective for moderately polar compounds.[4] | Methanol is more volatile, requiring careful handling. |
| Ethyl Acetate (EtOAc) | 77.1 | A moderately polar solvent often used as an extraction and purification solvent for benzimidazole derivatives.[5] | May be too good a solvent, potentially leading to lower yields if not paired with an anti-solvent. |
| Toluene | 110.6 | Benzimidazoles generally show low solubility in toluene at room temperature but this increases with heat, making it a potentially good choice.[6] | High boiling point requires careful heating. |
| Cyclohexane | 80.7 | A non-polar solvent. Often used in combination with a more polar solvent like ethyl acetate or acetone.[7][8] | Unlikely to dissolve the compound on its own; best used as an anti-solvent. |
Experimental Protocol
Detailed Methodology for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. Test solubility with a small amount of crude material in a test tube first. Add a few drops of solvent, and if it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves, then cool it to see if crystals form.
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Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker). Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently (using a steam bath or hot plate) while stirring or swirling until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess.
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Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight). Reheat the mixture to boiling for 5-10 minutes.
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Hot Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a short-stemmed or stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through the filter paper as quickly as possible.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[2] Slow cooling is crucial for forming large, pure crystals. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
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Drying: Dry the crystals in a desiccator, a vacuum oven, or air-dry on the filter paper, depending on the stability of the compound and the volatility of the solvent.
Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart illustrating common problems, causes, and solutions in recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Bromomethyl)-1-methyl-1H-benzimidazole via Column Chromatography
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 2-(Bromomethyl)-1-methyl-1H-benzimidazole using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound from a crude reaction mixture. The most common and effective method for purification is column chromatography using silica gel.[1]
Materials and Equipment:
-
Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane (DCM)
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Glass chromatography column
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Cotton wool or fritted glass disc
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Sand
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Collection tubes or flasks
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Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
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Rotary evaporator
Detailed Methodology:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.[2]
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[3]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.[3]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined from the TLC analysis (e.g., 100% Hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[1]
-
Collect the eluent in a series of fractions (e.g., 10-20 mL per fraction).
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.
-
Fractions containing the pure product (as determined by a single spot on the TLC plate at the correct Rf value) should be combined.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor or no separation of compounds | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[2] A gradient elution from non-polar to polar is often effective.[1] |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). | |
| Poorly packed column (channeling). | Ensure the silica gel is packed evenly without air bubbles or cracks. The wet packing method is generally more reliable.[3] | |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Product does not elute from the column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration). A small amount of a more polar solvent like methanol can be added if necessary. |
| Cracked or dry column bed | The solvent level dropped below the top of the silica gel. | Never let the column run dry. Always keep the silica bed covered with the mobile phase. |
| Streaky bands or tailing peaks on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). | |
| Impurities in the sample. | Ensure the crude product is properly worked up before chromatography. | |
| Low yield of purified product | Incomplete elution from the column. | After the main product has eluted, flush the column with a highly polar solvent to check for any remaining compound. |
| Decomposition of the product on silica gel. | 2-(Bromomethyl) derivatives can be sensitive. Minimize the time the compound spends on the column. Neutralizing the silica gel by washing with a solvent containing a small amount of triethylamine before packing may help. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Silica gel is the most commonly used and effective stationary phase for the purification of benzimidazole derivatives.[1][4] Its polar nature allows for good separation based on the polarity of the compounds.
Q2: How do I choose the right solvent system (mobile phase)? A2: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC).[3] A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[1][2] Adjust the ratio of these solvents to achieve a retention factor (Rf) of 0.2-0.4 for your target compound.[2]
Q3: Should I use isocratic or gradient elution? A3: For mixtures containing compounds with a wide range of polarities, a gradient elution is generally more effective.[1] This involves starting with a low polarity mobile phase and gradually increasing its polarity. This allows for the elution of non-polar impurities first, followed by your slightly more polar product, and finally, highly polar impurities.
Q4: My purified product is still colored. How can I remove the color? A4: If a faint color persists after column chromatography, you can try dissolving the product in a suitable solvent and treating it with activated charcoal.[2] Briefly stir, then filter the charcoal through a pad of celite and evaporate the solvent. Alternatively, recrystallization from a suitable solvent system may also remove colored impurities.
Q5: The product seems to be degrading on the column. What can I do? A5: Benzimidazole derivatives, especially those with reactive groups like a bromomethyl substituent, can sometimes be sensitive to the acidic nature of silica gel. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent to neutralize the silica surface. Additionally, using flash chromatography can reduce the time the compound is in contact with the stationary phase.
References
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Alkylation
Welcome to the Technical Support Center for optimizing benzimidazole alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during benzimidazole alkylation, offering potential causes and recommended solutions.
Question 1: My N-alkylation reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer: Low yields in benzimidazole N-alkylation can stem from several factors, primarily related to incomplete deprotonation of the benzimidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For complete deprotonation, especially with less reactive benzimidazoles, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1]
-
Weaker Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) can be effective, particularly with more reactive alkylating agents.[1][2] Powdered NaOH in the presence of a phase-transfer catalyst can also be a viable option.[2]
-
Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the reactants.[1] The choice of solvent can significantly impact the reaction rate and yield.[1][3]
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Ensure the purity of the alkylating agent, as degradation can impede the reaction.
-
-
Optimize Reaction Temperature:
-
Gently heating the reaction mixture can increase the reaction rate. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] Reaction temperatures can range from 35 to 100 °C.[2]
-
Question 2: I am observing a significant amount of a 1,3-dialkylated benzimidazolium salt as a byproduct. How can I prevent this?
Answer: The N-alkylated benzimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction.[1]
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to minimize dialkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reaction.[1][4]
Question 3: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted benzimidazole. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge with unsymmetrically substituted benzimidazoles because the negative charge after deprotonation is shared between both nitrogen atoms.[5]
Strategies for Regiocontrol:
-
Steric Hindrance: A bulky substituent on the benzimidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position.[1]
-
Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio.[1] Specific methodologies have been developed for the regioselective N-methylation of (benz)imidazoles to obtain the more sterically hindered isomer under mild conditions.[6]
Question 4: My product is difficult to purify. What are some common purification challenges and solutions?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers with similar polarities.[1][4]
Purification Tips:
-
Column Chromatography: This is the most common method for separating the desired product from impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve optimal separation.[3][4]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[7]
-
Quenching and Work-up: Proper quenching of the reaction (e.g., with water or saturated aqueous ammonium chloride) and a thorough work-up procedure, including extraction and washing, are crucial to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Entry | Catalyst (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄Br (1) | Solvent-free | Room Temp | - | 20 |
| 2 | NH₄Br (1) | CHCl₃ | Room Temp | - | 40 |
| 3 | NH₄F (4) | CHCl₃ | Room Temp | 4 | - |
| 4 | NH₄Cl (4) | CHCl₃ | Room Temp | 4 | 94 |
| 5 | NH₄NO₃ (4) | CHCl₃ | Room Temp | 4 | - |
| 6 | (NH₄)₂CO₃ (4) | CHCl₃ | Room Temp | 4 | - |
| 7 | (NH₄)₂SO₄ (4) | CHCl₃ | Room Temp | 4 | - |
| 8 | NH₄Cl (4) | CH₃CN | Room Temp | - | - |
| 9 | NH₄Cl (4) | MeOH | Room Temp | - | - |
| 10 | NH₄Cl (4) | Ether | Room Temp | - | - |
| 11 | NH₄Cl (4) | DMF | Room Temp | - | - |
Data synthesized from a study on the condensation of o-phenylenediamine with benzaldehyde.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole using a Base
-
Preparation: To a solution of the benzimidazole derivative (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add the base (e.g., K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the mixture. For highly reactive agents, consider dropwise addition at 0 °C.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50°C or higher) and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture and carefully quench with water.
-
Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by TLC
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the solution onto a TLC plate alongside spots of the starting materials.
-
Development: Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Visualization: Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicates the reaction is proceeding.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
preventing decomposition of 2-(Bromomethyl)-1-methyl-1H-benzimidazole during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 2-(Bromomethyl)-1-methyl-1H-benzimidazole in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound featuring a benzimidazole core. The bromomethyl group at the 2-position makes it a highly reactive and versatile building block in organic synthesis. Its primary application lies in the alkylation of various nucleophiles, including amines, thiols, and phenols, to introduce the 1-methyl-1H-benzimidazol-2-ylmethyl moiety into a target molecule. This scaffold is of significant interest in medicinal chemistry due to the prevalence of benzimidazole derivatives in a wide range of pharmacologically active compounds.
Q2: What are the main stability concerns with this compound?
The primary stability concern is its susceptibility to decomposition, particularly under reaction conditions. The high reactivity of the bromomethyl group, analogous to a benzyl bromide, makes it prone to nucleophilic substitution and potential side reactions. While the compound is stable under recommended storage conditions (cool, dry, and dark), it can degrade in the presence of nucleophiles, bases, and protic solvents, or at elevated temperatures.
Q3: What are the likely decomposition pathways for this compound during a reaction?
While specific studies on the decomposition of this compound are not extensively documented, based on the reactivity of analogous benzyl bromides, the following pathways are likely:
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Hydrolysis: In the presence of water or other protic solvents, the bromomethyl group can be hydrolyzed to the corresponding alcohol, 2-(hydroxymethyl)-1-methyl-1H-benzimidazole.
-
Self-alkylation/Polymerization: The molecule can react with itself, where the nitrogen atom of one molecule acts as a nucleophile to displace the bromide of another, leading to oligomers or polymers.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols, DMF at high temperatures) can react with the compound.
-
Elimination: Although less common for this type of compound, under strongly basic conditions, elimination reactions could theoretically occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low Yield of the Desired Product and Presence of Impurities
Possible Causes:
-
Decomposition of the starting material.
-
Formation of side products due to competing reactions.
-
Suboptimal reaction conditions.
Suggested Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | Minimizes thermal decomposition and reduces the rate of side reactions. |
| Solvent | Use a non-nucleophilic, aprotic solvent such as THF, acetonitrile, or acetone. | Prevents solvent-mediated decomposition (solvolysis). |
| Base | Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base with low solubility (e.g., K₂CO₃, Cs₂CO₃). | A strong, nucleophilic base can compete with the intended nucleophile and promote side reactions. Insoluble inorganic bases provide a localized basic environment. |
| Reagent Addition | Add the this compound solution slowly to the reaction mixture containing the nucleophile and base. | Maintains a low instantaneous concentration of the alkylating agent, which can disfavor self-alkylation and other side reactions. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidation and reactions with atmospheric moisture. |
| Purity of Reagents | Ensure all reagents and solvents are pure and dry. | Impurities, especially water, can lead to hydrolysis of the starting material. |
Problem 2: Formation of 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole as a Major Byproduct
Possible Cause:
-
Hydrolysis of the bromomethyl group by water present in the reaction mixture.
Suggested Solutions:
-
Use Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere helps to exclude moisture.
-
Scavengers: Consider the use of a scavenger for adventitious water, although this may complicate the reaction workup.
Problem 3: Multiple Products Observed by TLC or LC-MS, Including Potential Oligomers
Possible Cause:
-
Self-alkylation of the starting material or reaction of the product with the starting material.
Suggested Solutions:
-
Controlled Addition: The slow, controlled addition of the this compound to the reaction mixture is crucial.
-
Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent to ensure the latter is consumed rapidly by the intended reaction partner.
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 eq.) and a suitable base (1.1 - 2.0 eq., e.g., K₂CO₃ or DIPEA) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred mixture of the nucleophile and base at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart to diagnose and resolve low product yields.
Potential Decomposition Pathways of this compound
Caption: Common degradation routes for the title compound.
Technical Support Center: Synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step synthesis. The first step is the synthesis of the intermediate N-methyl-o-phenylenediamine. This can be achieved either by the methylation of o-phenylenediamine or the reduction of N-methyl-o-nitroaniline.[1][2] The second step is the condensation of N-methyl-o-phenylenediamine with bromoacetic acid, which undergoes cyclization to form the desired this compound. This condensation is a variation of the Phillips benzimidazole synthesis.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, purity of starting materials, and control of stoichiometry. During the synthesis of N-methyl-o-phenylenediamine, controlling the degree of methylation is crucial to avoid the formation of N,N'-dimethylated byproducts.[1] In the subsequent cyclization with bromoacetic acid, temperature control is important to prevent side reactions and degradation of the product.
Q3: What are common side products and how can they be minimized?
A3: Common side products can include unreacted starting materials, over-methylated phenylenediamines, and polymeric materials. In the final cyclization step, self-condensation of bromoacetic acid or side reactions involving the bromo-functional group can occur. Careful control of reaction conditions and purification by column chromatography are essential to obtain a pure product.
Q4: How can I purify the final product?
A4: The crude product is typically purified by column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is often effective for separating the desired product from impurities.[4] Recrystallization from a suitable solvent can also be employed for further purification.
Q5: What are the main challenges when scaling up this synthesis?
A5: Scaling up the synthesis of benzimidazole derivatives can present challenges related to heat management, as the condensation reaction can be exothermic. Efficient stirring and controlled addition of reagents are crucial to maintain a consistent reaction temperature and avoid the formation of hotspots, which can lead to side reactions and lower yields.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield of N-methyl-o-phenylenediamine | Incomplete reaction or formation of over-methylated products. | Optimize the stoichiometry of the methylating agent and reaction time. Monitor the reaction progress using TLC. Consider using a milder methylating agent or protecting one of the amino groups before methylation. |
| Multiple spots on TLC after cyclization | Formation of side products, such as N,N'-diacetylated compounds, or incomplete cyclization. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the reaction temperature and time. A slight excess of bromoacetic acid might be necessary, but a large excess should be avoided. |
| Product degradation during workup or purification | The 2-(bromomethyl) group can be reactive and susceptible to hydrolysis or reaction with nucleophiles. | Use non-polar or moderately polar solvents for extraction and chromatography. Avoid prolonged exposure to protic or basic conditions during workup. |
| Difficulty in removing colored impurities | Formation of polymeric or oxidized byproducts. | Treat the crude product with activated charcoal before purification. Ensure the reaction is carried out under an inert atmosphere to minimize oxidation. |
Quantitative Data Summary
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | Reflux | 6 | 65 | 90 |
| 2 | Acetic Acid | 100 | 4 | 75 | 92 |
| 3 | DMF | 80 | 8 | 70 | 91 |
| 4 | Toluene | Reflux | 12 | 60 | 88 |
Experimental Protocols
Step 1: Synthesis of N-methyl-o-phenylenediamine
-
Method A: Methylation of o-phenylenediamine [5]
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Dissolve o-phenylenediamine in methanol.
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Add methyl iodide in portions while refluxing the mixture.
-
Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
The resulting oil is taken up in water and the pH is adjusted to 9 with potassium hydroxide.
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Extract the product with diethyl ether.
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Dry the organic layer over potassium carbonate, filter, and evaporate the solvent.
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Purify the crude product by vacuum distillation.
-
-
Method B: Reduction of N-methyl-o-nitroaniline [1][6]
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To a solution of N-methyl-o-nitroaniline in ethanol, add a catalyst such as Pd/C or reduced iron powder.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere.
-
If using chemical reduction, slowly add a reducing agent like hydrazine hydrate.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst.
-
The resulting solution containing N-methyl-o-phenylenediamine can be used directly in the next step or the product can be isolated by evaporation of the solvent.
-
Step 2: Synthesis of this compound
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Dissolve N-methyl-o-phenylenediamine in a suitable solvent such as 4N HCl or acetic acid.[3]
-
Add bromoacetic acid to the solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution until the product precipitates.
-
Collect the precipitate by filtration and wash with water.
-
Dry the crude product and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
how to avoid over-bromination in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you avoid over-bromination during your experiments.
Troubleshooting Guide: Over-Bromination
This section addresses the common issue of over-bromination in benzimidazole synthesis and provides solutions to achieve the desired mono-brominated product.
Issue: Formation of Multiple Brominated Products (Di-, Tri-, or Tetra-bromination)
The benzimidazole ring is susceptible to polybromination due to the activating nature of the imidazole moiety. Controlling the reaction conditions is crucial for selective mono-bromination.
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents. |
| High Reaction Temperature | Higher temperatures can lead to a loss of selectivity. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed or the desired mono-brominated product is maximized. |
| Highly Reactive Brominating Agent | Consider using a milder brominating agent. N-Bromosuccinimide (NBS) is often a good alternative to elemental bromine (Br₂) for better control. |
| Solvent Effects | The choice of solvent can influence the reactivity. Protic solvents like acetic acid can sometimes help to control the reaction by protonating the imidazole nitrogen, thus deactivating it towards excessive electrophilic attack. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-bromination in benzimidazole synthesis?
A1: The most frequent cause of over-bromination is the use of an excess of the brominating agent.[1] It is critical to carefully control the stoichiometry to favor mono-substitution.
Q2: Which brominating agent is best for selective mono-bromination of benzimidazole?
A2: N-Bromosuccinimide (NBS) is often preferred for selective mono-bromination as it is a milder and more easily handled brominating agent compared to liquid bromine.[2] This allows for better control over the reaction.
Q3: How can I monitor the progress of my bromination reaction to avoid over-bromination?
A3: The reaction should be closely monitored by TLC or HPLC. By comparing the reaction mixture to the starting material and a standard of the desired product (if available), you can determine the optimal time to stop the reaction before significant amounts of polybrominated products are formed.
Q4: Does the position of existing substituents on the benzimidazole ring affect the likelihood of over-bromination?
A4: Yes, the electronic nature of existing substituents will influence the reactivity of the benzimidazole ring. Electron-donating groups can further activate the ring, increasing the risk of over-bromination. In such cases, using milder reaction conditions and a less reactive brominating agent is even more critical.
Q5: What is a typical workup procedure for a bromination reaction using NBS?
A5: After the reaction is complete, the mixture is typically quenched with water. The by-product, succinimide, is soluble in water, facilitating its removal. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.[3]
Experimental Protocol: Selective Mono-bromination of Benzimidazole using NBS
This protocol provides a general method for the selective mono-bromination of an unsubstituted benzimidazole.
Materials:
-
Benzimidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
TLC plates and developing chamber
-
Standard workup reagents (water, ethyl acetate, sodium thiosulfate solution, brine, sodium sulfate)
Procedure:
-
Dissolve benzimidazole (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in acetonitrile.
-
Add the NBS solution dropwise to the cooled benzimidazole solution over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed and the desired mono-brominated product is the major spot on the TLC, quench the reaction by adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for optimizing the selective mono-bromination of benzimidazole.
Caption: A logical workflow for troubleshooting and optimizing the selective mono-bromination of benzimidazole.
References
Technical Support Center: Benzimidazole Synthesis Temperature Management
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing temperature control during benzimidazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for benzimidazole synthesis?
The optimal temperature for benzimidazole synthesis is highly dependent on the specific method employed. Conventional methods, such as the Phillips condensation, often require high temperatures, sometimes exceeding 180°C, particularly for aromatic acids in sealed reaction vessels.[1] One-pot syntheses using ammonium chloride as a catalyst are often carried out at 80-90°C.[2][3] In contrast, some modern methods allow for synthesis at ambient or room temperature, particularly when using specific catalysts like Co(acac)₂ with hydrogen peroxide.[4] Microwave-assisted synthesis can significantly reduce reaction times and may be conducted at temperatures ranging from 60°C to 120°C.[5][6][7]
Q2: How does temperature affect the yield and purity of my benzimidazole product?
Temperature is a critical parameter that directly influences both the yield and purity of the final benzimidazole product. Increasing the reaction temperature can lead to higher yields, but it can also promote the formation of side products and colored impurities, thereby reducing purity.[5][6][8] For instance, in some microwave-assisted syntheses, raising the temperature from 60°C to 100°C resulted in a significant increase in yield.[5][6] However, excessively high temperatures can lead to decomposition or unwanted side reactions.[9] Therefore, optimizing the temperature for a specific reaction is crucial to achieving a high yield of a pure product.
Q3: My reaction is producing a lot of colored impurities. Could this be related to temperature?
Yes, the formation of colored impurities can be linked to inadequate temperature control. A common cause of colored impurities is the oxidation of the o-phenylenediamine starting material, which can be exacerbated by high temperatures.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[10] In some cases, using o-phenylenediamine dihydrochloride has been shown to reduce the formation of colored impurities.[11]
Q4: Can I run my benzimidazole synthesis at room temperature?
Yes, several methods have been developed for the synthesis of benzimidazoles at room temperature.[4][11] These methods typically rely on the use of specific catalysts, such as cobalt (II) acetylacetone or MgO@DFNS, to facilitate the reaction under milder conditions.[11] A notable example is the Co(III)/Co(II)-mediated redox catalysis, which allows for the synthesis of a variety of benzimidazoles at 25°C.[4]
Q5: What are the advantages of using microwave-assisted synthesis in terms of temperature control?
Microwave-assisted synthesis offers several advantages for temperature control in benzimidazole synthesis. Microwave reactors provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.[7][12][13] This method also allows for precise temperature control, which can lead to higher yields and cleaner reactions with fewer byproducts.[7][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | Optimize the temperature by performing small-scale experiments at various temperatures.[11] Consult the literature for the optimal temperature range for your specific synthesis method. For exothermic reactions, consider cooling the reaction vessel. |
| Reaction Time is Too Short: The reaction may not have had enough time to go to completion at the chosen temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed.[10][11] | |
| Formation of Multiple Products/Side Reactions | Suboptimal Temperature: The reaction temperature may be promoting the formation of undesired side products. | Adjust the temperature to favor the formation of the desired product. Lowering the temperature can sometimes increase selectivity.[14] Consider a solvent screen, as the optimal solvent can also influence selectivity.[10][11] |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. | To favor the formation of 2-substituted benzimidazoles, use a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[10] | |
| Difficulty in Product Purification | Formation of Colored Impurities: As mentioned in the FAQs, this can be due to the oxidation of starting materials, often at elevated temperatures. | Run the reaction under an inert atmosphere.[10] Consider purification methods such as column chromatography or recrystallization to remove impurities.[10] |
| Exothermic Reaction Leading to Poor Control | Rapid Addition of Reagents: Adding reagents too quickly can cause a rapid increase in temperature, leading to side reactions. | For larger-scale syntheses, add reagents dropwise and monitor the internal temperature of the reaction.[4] Use an ice bath or other cooling methods to maintain the desired temperature. |
Quantitative Data on Reaction Conditions
The following table summarizes reaction conditions for various benzimidazole synthesis methods, highlighting the impact of temperature on reaction time and yield.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1% mol), Solvent-free | 60 | 5 min | 99.9 | [5][6] |
| Microwave-Assisted | o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (10 mol%), Water | 120 | 15 min | 72 (1-benzyl-2-phenyl) | [14] |
| Conventional Heating | o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (10 mol%), Water | 80 | 15 min | 95 (2-phenyl) | [14] |
| Ambient Temperature | N-substituted o-phenylenediamine, Aldehyde | Co(acac)₂, H₂O₂ (aq.), Solvent-free | 25 | 5 min - 1.5 h | 83-97 | [4] |
| Phillips Condensation | ortho-amino aniline, Aromatic acid | Dilute mineral acid | >180 | - | - | [1] |
| One-Pot Synthesis | o-phenylenediamine, Aromatic acid | NH₄Cl, Ethanol | 80-90 | 2 h | 72-90 | [2][3] |
| High-Temperature Water | 1,2-phenylenediamine, Benzoic acid | Water | 250-400 | - | up to 90 | [15][16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-phenyl-2-Aryl(alkyl) Benzimidazoles
This protocol is adapted from a method utilizing Erbium(III) triflate as a catalyst under microwave irradiation.[5]
Materials:
-
N-phenyl-o-phenylenediamine (1 mmol)
-
Aryl or alkyl aldehyde (1 mmol)
-
Er(OTf)₃ (1% mol)
-
Microwave reactor (e.g., Synthos 3000)
-
3 mL glass reaction vessel
Procedure:
-
In a 3 mL glass vessel, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).
-
Add the aryl or alkyl aldehyde (1 mmol) to the mixture.
-
Place the vessel in the microwave reactor.
-
Irradiate the reaction mixture for 5 minutes at a set temperature of 60°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and Gas Chromatography/Mass Spectrometry (GC/MS).
-
Upon completion, the crude product can be purified. The original method suggests that the product can be isolated by the simple addition of water and extraction with ethyl acetate.[6]
Protocol 2: Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis
This protocol describes a method for synthesizing benzimidazoles at room temperature using a cobalt catalyst and hydrogen peroxide as an oxidant.[4]
Materials:
-
N-substituted o-phenylenediamine or o-phenylenediamine (1.0 mmol)
-
Aldehyde (1.05 mmol)
-
Co(acac)₂ (2.6 mg, 0.01 mmol)
-
30% aqueous H₂O₂ (125 µL, 1.2 mmol)
-
10 mL open glass vial
Procedure:
-
In a 10 mL open glass vial, combine the o-phenylenediamine derivative (1.0 mmol), the aldehyde (1.05 mmol), and Co(acac)₂ (0.01 mmol).
-
Dropwise, add the 30% aqueous H₂O₂ to the mixture. Caution: For larger-scale synthesis, slow, dropwise addition and monitoring of the reaction temperature are advised for safety.
-
Stir the reaction mixture at 25°C for a duration ranging from 5 minutes to 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis of benzimidazoles with a focus on temperature control.
Caption: A decision tree for troubleshooting common temperature-related problems in benzimidazole synthesis.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Benzimidazole Synthesis: Technical Support Center for Work-up and Product Recovery
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up procedure of benzimidazole synthesis, with a primary focus on minimizing product loss and maximizing yield.
Troubleshooting Guide: Minimizing Product Loss
Q1: My overall yield is very low after the work-up procedure. Where could I be losing my product?
Low yield is a common issue that can stem from the reaction itself or the isolation process.[1][2] If you suspect the work-up is the culprit, consider these possibilities:
-
Product Solubility in Aqueous Layer: Benzimidazoles possess a basic nitrogen atom, which can become protonated in acidic solutions, increasing aqueous solubility.[3][4] Always check the aqueous layer for your product, especially if you performed an acidic wash.
-
Inefficient Extraction: The choice of organic solvent for extraction is critical. Ensure the solvent has a good partition coefficient for your specific benzimidazole derivative. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Loss During Filtration/Transfer: Physical loss of product can occur when transferring between flasks or during filtration.[2] Ensure all solids are quantitatively transferred by rinsing glassware with the mother liquor or a small amount of cold solvent.[5]
-
Incomplete Precipitation/Crystallization: The product may remain in the mother liquor if precipitation or crystallization is incomplete.[2] Cooling the solution in an ice bath can often help maximize the recovery of the solid product.[6]
-
Product Volatility: While less common for benzimidazoles, some lower molecular weight derivatives might be volatile. If you suspect this, check the solvent collected in the rotovap trap.[4][7]
Q2: I'm having trouble with the precipitation step. Either nothing crashes out, or I get an oil/goo instead of a solid. What should I do?
Precipitation issues are a frequent source of product loss and purification difficulty.
-
No Precipitate Forms:
-
pH Adjustment: The most common reason for failed precipitation after an acidic reaction is incomplete neutralization. Slowly add a base (e.g., 10% NaOH) and monitor the pH.[8] Be patient, as precipitation can sometimes be slow.
-
Concentration: Your product might be too dilute. Try removing the solvent under reduced pressure to concentrate the solution.[3]
-
Solvent Choice: If the product is too soluble in the current solvent system, you may need to perform a solvent exchange or add an anti-solvent to induce precipitation.[9]
-
-
Oiling Out:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and prevent crystallization.
-
Cooling Too Quickly: Allowing the solution to cool slowly to room temperature before moving it to an ice bath can promote the formation of crystals over oils.[9][10]
-
Scratching/Seeding: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product to induce crystallization.
-
Q3: My crude product is highly colored, and I'm losing a lot of material trying to purify it. How can I remove colored impurities efficiently?
Colored impurities, often from the oxidation of the o-phenylenediamine starting material, are a persistent issue.[3][11]
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon.[3][12] Boil the solution for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities.[6] Caution: Using too much carbon can lead to the loss of your desired product.[6]
-
Acid-Base Extraction: Since benzimidazoles are basic, you can selectively extract them. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer to precipitate the purified product.[3]
-
Optimized Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q: What is the best way to perform a recrystallization to maximize yield?
A successful recrystallization balances purity and recovery.
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[13] Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
Use Minimum Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent required to form a saturated solution.[5][10] Using too much solvent is a very common cause of low recovery.[2]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities and lead to the formation of small, difficult-to-filter crystals.[10] Once the solution has reached room temperature and crystallization has begun, you can place it in an ice bath to maximize the yield.[6]
-
Washing the Crystals: After filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor without dissolving a significant amount of the product.[5][10]
-
Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor (the filtrate) and repeating the cooling process.[6]
Q: How can I be sure my product isn't lost in the aqueous layer during work-up?
If your work-up involves an acid wash or the reaction is run under acidic conditions, it's wise to check the aqueous layers before discarding them. A simple way is to take a small sample of the aqueous layer and basify it. If a precipitate forms, your product is present, and you should neutralize and extract the entire aqueous phase to recover it.
Q: My product seems to have similar polarity to the unreacted starting material, making column chromatography difficult. What work-up strategy can help?
This is a common challenge. An acid-base extraction is highly effective here. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). The basic benzimidazole product will be extracted into the aqueous acid layer, while the less basic aldehyde or carboxylic acid starting material will remain in the organic layer. Separate the layers, then basify the aqueous layer to precipitate your purified benzimidazole.[3]
Data Presentation
Table 1: Effect of Solvent on Benzimidazole Synthesis Yield
The choice of solvent can significantly influence the reaction yield.[14][15] The following table summarizes yields obtained for benzimidazole synthesis under various solvent conditions as reported in the literature.
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine, Benzaldehyde | NH₄Cl | Chloroform (CHCl₃) | Room Temp. | 4 | 94 | [16] |
| o-Phenylenediamine, Benzaldehyde | NH₄Cl | Acetonitrile (CH₃CN) | Room Temp. | - | 20 | [16] |
| o-Phenylenediamine, Benzaldehyde | NH₄Cl | Methanol (MeOH) | Room Temp. | - | 20 | [16] |
| o-Phenylenediamine, Benzaldehyde | MOF@MT‐COF‐Cu | Methanol (MeOH) | 60 | 2 | ~91 | [15] |
| o-Phenylenediamine, Benzaldehyde | MOF@MT‐COF‐Cu | Ethanol (EtOH) | 60 | 2 | ~85 | [15] |
| o-Phenylenediamine, Benzaldehyde | MOF@MT‐COF‐Cu | Dichloromethane (DCM) | 40 | 2 | ~75 | [15] |
Experimental Protocols
Protocol 1: General Work-up Procedure for Benzimidazole Synthesis (from Aldehyde)
This protocol outlines a standard procedure following the condensation of o-phenylenediamine and an aldehyde.
-
Reaction Quenching: After monitoring the reaction to completion via TLC, cool the reaction mixture to room temperature.[8]
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[8] Some methods may call for neutralization with a base (e.g., 10% sodium hydroxide solution) at this stage to induce precipitation.[8][12]
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Washing: Wash the collected solid on the filter with cold water to remove any water-soluble impurities or salts.[8][17]
-
Drying: Dry the crude product. This can be done by air drying or in a vacuum oven at a suitable temperature.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water, ethyl acetate/hexane).[11]
Protocol 2: Purification by Recrystallization
This protocol provides a detailed method for purifying the crude benzimidazole product.
-
Solvent Selection: Determine a suitable solvent or solvent pair where the benzimidazole is soluble in the hot solvent and sparingly soluble in the cold solvent.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of boiling solvent needed to completely dissolve the solid.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.[6][12]
-
Hot Filtration: If carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[6] It is crucial to keep the solution hot during this process to prevent premature crystallization in the funnel.[5][12]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[10] Once crystals begin to form, the flask can be placed in an ice bath for at least 15 minutes to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[5]
-
Drying: Dry the pure crystals to a constant weight.
Visualization
Below is a workflow diagram to guide the troubleshooting process when encountering low product yield after a benzimidazole synthesis work-up.
Caption: Troubleshooting workflow for diagnosing product loss during benzimidazole work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in 2-(Bromomethyl)-1-methyl-1H-benzimidazole via Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for when analyzing this compound by TLC?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. Key potential impurities include:
-
N-methyl-o-phenylenediamine: A starting material for the benzimidazole ring formation.
-
2-(Hydroxymethyl)-1-methyl-1H-benzimidazole: An intermediate if the synthesis involves bromination of the corresponding alcohol.
-
Over-brominated species: Products where bromination has occurred on the benzene ring in addition to the methyl group.
-
Isomers: Depending on the synthetic route, isomers may form.[1]
-
Oxidation products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[2]
Q2: What is a standard TLC protocol for analyzing this compound?
A2: A general protocol for analyzing this compound and its impurities on silica gel plates is provided below. Optimization may be required based on your specific sample.
Q3: How can I visualize the spots on the TLC plate?
A3: Benzimidazole derivatives are often UV active. Visualization can typically be achieved using a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background.[3] Staining with iodine vapor is another common and effective method.[4][5]
Q4: My product and impurities have very similar Rf values. How can I improve separation?
A4: If you are experiencing poor separation, you can try changing the solvent system.[6] Experiment with different solvent polarities or solvent mixtures. For instance, if you are using an ethyl acetate/hexane system, you can try varying the ratio or introducing a small amount of a more polar solvent like methanol.
Troubleshooting Guide
Problem 1: The spots on my TLC plate are streaking or elongated.
-
Possible Cause: The sample may be overloaded.[7][8][9][10]
-
Solution: Dilute your sample solution and spot a smaller amount on the TLC plate.
-
-
Possible Cause: The compound is acidic or basic.
-
Solution: For basic compounds like benzimidazoles, adding a small amount of a base (e.g., 0.1–2.0% triethylamine) to the mobile phase can improve spot shape.[7]
-
-
Possible Cause: The sample was not fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting it on the plate.
-
Problem 2: I don't see any spots on my TLC plate.
-
Possible Cause: The sample concentration is too low.
-
Possible Cause: The compound is not UV active or does not stain with the chosen method.
-
Possible Cause: The solvent level in the developing chamber was above the spotting line.
Problem 3: The Rf values are too high (spots are near the solvent front) or too low (spots are near the baseline).
-
Possible Cause: The polarity of the mobile phase is incorrect.
Problem 4: There are unexpected spots on the TLC plate.
-
Possible Cause: Contamination of the TLC plate.
-
Solution: Handle the TLC plate only by the edges to avoid transferring oils or other substances from your fingers.[8]
-
-
Possible Cause: The compound may be unstable on the silica gel.[6][12]
-
Solution: To check for stability, you can run a 2D TLC.[6] If the compound is unstable, consider using a different stationary phase, such as alumina, or adding a modifier to the mobile phase.
-
Experimental Protocols
TLC Analysis of this compound
This protocol outlines a standard method for the TLC analysis of the target compound and its potential impurities.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: Ethyl Acetate/Hexane (e.g., 3:7 v/v)
-
Sample solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Visualization tools: UV lamp (254 nm), iodine chamber.
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and then cover it.
-
On a silica gel plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Further visualization can be done by placing the plate in an iodine chamber.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[11]
Data Presentation
The following table provides illustrative Rf values for the target compound and potential impurities based on their expected polarities in a standard silica gel TLC system with a non-polar eluent. Actual Rf values may vary.
| Compound | Expected Polarity | Expected Rf Value (Illustrative) |
| N-methyl-o-phenylenediamine | High | Low (e.g., 0.1-0.2) |
| 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole | High | Low (e.g., 0.2-0.3) |
| This compound | Moderate | Moderate (e.g., 0.4-0.6) |
| Over-brominated species | Low | High (e.g., 0.6-0.8) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. chembam.com [chembam.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
Validation & Comparative
A Comparative Guide to the Characterization of 2-(Bromomethyl)-1-methyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 2-(bromomethyl)-1-methyl-1H-benzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their versatile biological activities, including antimicrobial, antiviral, and anticancer properties. This document summarizes key characterization data, details experimental protocols for their synthesis and analysis, and presents a proposed mechanism of action to facilitate further research and development in this area.
Comparative Characterization Data
The synthesis and characterization of this compound and its derivatives are crucial for understanding their structure-activity relationships. While comprehensive comparative data for a series of 1-methylated derivatives is not extensively available in single reports, the following tables provide key characterization data for the parent compound, 2-(bromomethyl)-1H-benzimidazole, and a representative N-methylated and further substituted derivative. This data serves as a benchmark for researchers synthesizing novel analogues.
Table 1: Physicochemical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Mass Spectrometry (m/z) [M+H]⁺ |
| 2-(Bromomethyl)-1H-benzimidazole | C₈H₇BrN₂ | 211.06 | 143-145[1] | 333 (as dibromo derivative)[1] |
| This compound | C₉H₉BrN₂ | 225.08 | Not reported | Not reported |
| 2-((4-Chlorophenoxy)methyl)-1-methyl-5-nitro-1H-benzo[d]imidazole | C₁₅H₁₂ClN₃O₃ | 333.73 | 256-258[2] | 318.0633[2] |
| 1-(3-Bromobenzyl)-2-bromomethyl-1H-benzimidazole | C₁₅H₁₂Br₂N₂ | 396.08 | 153-155[1] | 381[1] |
| (2-Bromomethyl-benzimidazole-1-yl)-(3-bromophenyl)-methanone | C₁₅H₁₀Br₂N₂O | 410.06 | 160-162[1] | 395[1] |
Table 2: Spectroscopic Data (¹H-NMR and IR)
| Compound | ¹H-NMR (δ, ppm) | IR (KBr, cm⁻¹) |
| 2-(Bromomethyl)-1H-benzimidazole | 7.54-7.57 (m, 2H, Ar-H), 7.20-7.25 (m, 2H, Ar-H), 4.89 (s, 1H, NH), 4.64 (s, 2H, CH₂)[3] | 3345 (N-H str), 3045 (Ar-C-H str), 2952 (aliphatic C-H str), 1682 (C=N str), 675 (C-Br)[3] |
| 2-((4-Chlorophenoxy)methyl)-1-methyl-5-nitro-1H-benzo[d]imidazole | 8.90 (d, J = 2.1 Hz, 1H, ArH), 8.30 (dd, J = 8.9, 2.2 Hz, 1H, ArH), 7.48 (d, J = 9.0 Hz, 1H, ArH), 7.41–7.32 (m, 2H, ArH), 7.24–7.21 (m, 2H, ArH), 5.56 (s, 2H, -CH₂O-), 3.78 (s, 3H, Me–H)[2] | Not reported |
| 1-(3-Bromobenzyl)-2-bromomethyl-1H-benzimidazole | 7.40-7.75 (m, 4H, benzimidazole), 7.11-7.33 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂-N), 4.61 (s, 2H, CH₂-Br)[1][3] | 2966 (Ar-C-H str), 2921 (aliphatic-C-H str), 1560 (C=N str), 1458 (C=C str), 1302 (C-N str), 675 (C-Br)[1][3] |
| (2-Bromomethyl-benzimidazole-1-yl)-(3-bromophenyl)-methanone | 7.30-7.95 (m, 4H, Ar-H), 7.40-7.75 (m, 4H, benzimidazole), 4.61 (s, 2H, CH₂-Br)[1] | 3077 (Ar-C-H str), 2965 (aliphatic-C-H str), 1720 (C=O), 1580 (C=N str), 1488 (C=C str), 1278 (C-N str), 690 (C-Br)[1][3] |
Experimental Protocols
The synthesis of this compound derivatives typically involves a multi-step process. The following protocols are generalized from methodologies reported in the literature.
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
This initial step involves the condensation of o-phenylenediamine with glycolic acid.
-
A mixture of o-phenylenediamine (0.25 mol) and glycolic acid (0.45 mol) is prepared in 4 M HCl.
-
The mixture is heated under reflux for 2 hours.
-
After cooling, the solution is basified with an aqueous sodium hydroxide solution to precipitate the product.
-
The resulting solid is filtered, dried, and recrystallized from hot water to yield (1H-Benzimidazol-2-yl)-methanol.[1]
Step 2: Bromination to 2-(Bromomethyl)-1H-benzimidazole
The hydroxyl group is then substituted with bromine.
-
(1H-Benzimidazol-2-yl)-methanol is dissolved in a suitable solvent.
-
A brominating agent, such as phosphorus tribromide (PBr₃), is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
The crude product is obtained after workup, which may involve quenching with a base and extraction with an organic solvent.
Step 3: N-Methylation to this compound
The final step introduces the methyl group at the N1 position of the benzimidazole ring.
-
2-(Bromomethyl)-1H-benzimidazole (1.0 eq) is dissolved in an anhydrous solvent such as acetone or dimethylformamide (DMF).
-
A base, such as potassium carbonate (K₂CO₃, 1.5 eq), is added to the suspension.
-
A methylating agent, typically methyl iodide (1.1 eq), is added dropwise at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Step 4: Synthesis of N-substituted Derivatives
Further derivatization can be achieved by reacting this compound with various nucleophiles.
-
This compound (1.0 eq) is dissolved in a suitable solvent like DMF.
-
The desired nucleophile (e.g., a substituted phenol or amine, 1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added.
-
The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
-
The mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography.
Mandatory Visualizations
Logical Relationship: Synthetic Pathway
Caption: Synthetic workflow for this compound derivatives.
Proposed Signaling Pathway: Inhibition of Tubulin Polymerization
Many benzimidazole derivatives exert their biological effects, particularly their anticancer and anthelmintic activities, by interfering with microtubule formation. They bind to β-tubulin, preventing its polymerization with α-tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via inhibition of tubulin polymerization.
References
A Comparative Analysis of the Biological Efficacy of Substituted Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry due to its versatile therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][2][3] This guide provides a comparative overview of the biological activities of various substituted benzimidazole derivatives, supported by quantitative data from recent studies, detailed experimental protocols, and visual representations of key experimental workflows. The structural versatility of the benzimidazole nucleus allows for extensive modifications, which can significantly enhance the compound's ability to interact with biological targets.[4][5]
Antimicrobial Activity
Substituted benzimidazoles have been extensively investigated for their efficacy against a wide range of bacterial and fungal pathogens.[6] The antimicrobial potency is often influenced by the nature and position of substituents on the benzimidazole core.[7]
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against selected Gram-positive and Gram-negative bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| BM2 (4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol) | Various strains | 12.5 ± 2.2–25 ± 1.5 | Kanamycin | Not specified | [8] |
| Compound 63c (benzimidazole–triazole derivative) | Gram-positive strains | 8 | Ampicillin | Not specified | [6] |
| Compound 64a (benzimidazole derivative) | S. aureus, E. coli, P. aeruginosa | Inhibition zone: 17-29 mm | Ciprofloxacin | Inhibition zone: 20-23 mm | [6] |
| Compound 64b (benzimidazole derivative) | S. aureus, E. coli, P. aeruginosa | Inhibition zone: 17-29 mm | Ciprofloxacin | Inhibition zone: 20-23 mm | [6] |
| Compound 11d (bis-benzimidazole derivative) | Various strains | Comparable to Norfloxacin | Norfloxacin | Not specified | [9] |
| Compound 3m | S. pyrogenes | 21 | Cefixime | 26 | [10] |
| Compound 3n | S. pyrogenes | 25 | Cefixime | 26 | [10] |
| Compound 5i (N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine) | M. leutus, E. coli | Better than standard | Ciprofloxacin | Not specified | [11] |
| Compound 5i | S. aureus, S. epidermidis, B. cereus | Equal to standard | Ciprofloxacin | Not specified | [11] |
Comparative Antifungal Activity Data
This table presents the MIC values of selected benzimidazole derivatives against common fungal pathogens.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 11d (bis-benzimidazole derivative) | Various strains | Comparable to Fluconazole | Fluconazole | Not specified | [9] |
| Compound 47 (2-substituted benzimidazole) | A. niger | 0.018 mM | Fluconazole | Not specified | [2] |
| Compound 5i (N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine) | A. niger, A. fumigatus | Equal to standard | Clotrimazole | Not specified | [11] |
| Compound 89b (benzimidazole-triazole hybrid) | F. oxysporum | 50 | Not specified | Not specified | [12] |
| Compounds 89a-d (benzimidazole-triazole hybrids) | A. niger | 50 | Not specified | Not specified | [12] |
Anticancer Activity
Benzimidazole derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes like polymerases and kinases.[5][13][14]
Comparative Anticancer Activity Data (IC50)
The table below showcases the half-maximal inhibitory concentration (IC50) values for several benzimidazole derivatives across different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 5a (benzimidazole-triazole hybrid) | HepG-2 (Liver) | 0.086 (EGFR inhibition) | Gefitinib | 0.052 | [13] |
| Compound 5a | HepG-2 (Liver) | 2.52 (Topo II inhibition) | Doxorubicin | 3.62 | [13] |
| BZ1 (pyrazoline substituted benzimidazole) | Fibrosarcoma & Lung | Highest activity in study | Not specified | Not specified | [15] |
| Compound 17 (sulfonamide derivative) | MGC-803 (Gastric) | 1.02 | Not specified | Not specified | [16] |
| Compound 17 | HGC-27 (Gastric) | 1.61 | Not specified | Not specified | [16] |
| Compound 17 | SGC-7901 (Gastric) | 2.30 | Not specified | Not specified | [16] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C. The culture is then diluted to achieve a standard concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate broth. A range of concentrations is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium, medium with inoculum, and medium with the reference drug are also prepared.
-
Incubation: The plates are incubated for 18-24 hours at 37°C for bacteria or 48-72 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[15]
Visualized Workflows and Pathways
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel benzimidazole derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Benzimidazoles.
Targeted Anticancer Signaling Pathway
Several benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway by Benzimidazole Derivatives.
References
- 1. srrjournals.com [srrjournals.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2-(Bromomethyl)-1-methyl-1H-benzimidazole and Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of alkyl groups is a cornerstone of modern organic synthesis, particularly in the development of pharmacologically active molecules. The choice of an alkylating agent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole against other common alkylating agents, supported by experimental data and protocols to inform your synthetic strategies.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The benzimidazole scaffold is a "privileged structure," found in numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets.[2][3] The bromomethyl group at the C2 position provides a reactive site for nucleophilic substitution, making this compound a valuable reagent for introducing the 1-methyl-1H-benzimidazol-2-yl)methyl moiety into various molecules. This group can act as a bioisostere for other functionalities or as a key pharmacophoric element.
Comparison with Other Alkylating Agents
The performance of an alkylating agent is highly dependent on the substrate and reaction conditions. Here, we compare this compound with two widely used agents: benzyl bromide, a classic benzylic halide, and methyl iodide, a simple and highly reactive alkyl iodide.
Reactivity and Mechanism:
-
This compound: Similar to benzyl bromide, it can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The stability of the potential benzimidazoyl-methyl carbocation, stabilized by the heterocyclic ring, facilitates the S(_N)1 pathway.
-
Benzyl Bromide: This is a prototypical benzylic halide whose reactivity is well-documented. It readily undergoes S(_N)1 reactions due to the formation of a resonance-stabilized benzyl carbocation.[4][5] Its reactivity can be modulated by substituents on the aromatic ring.[6]
-
Methyl Iodide: As a small, unhindered primary halide with an excellent leaving group (iodide), methyl iodide reacts almost exclusively through an S(_N)2 mechanism. It is highly reactive but can be less selective than more complex agents.
Data on Comparative Performance:
While direct side-by-side percentage yield comparisons under identical conditions are sparse in the literature, we can infer performance from typical applications such as the N-alkylation of heterocycles and O-alkylation of phenols.
| Alkylating Agent | Substrate | Base/Catalyst | Solvent | Yield (%) | Reference |
| This compound | 2-Substituted Benzimidazoles | K₂CO₃ | Acetone | Good to Excellent | Inferred from[7][8] |
| Benzyl Bromide | 2-Mercaptobenzimidazole | K₂CO₃ | Acetone | High | [9] |
| Benzyl Bromide | o-Nitroanilines | Water (metal/base-free) | Good | [10] | |
| Various Alkyl Bromides (C3-C10) | 2-Substituted Benzimidazoles | KOH (aq) / TBHS (PTC) | Dichloromethane | 75 - 94 | [7] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. This table provides a general overview based on reported syntheses.
Key Considerations for Selection
-
For Introducing Bioactive Moieties: this compound is the specific choice when the (1-methyl-1H-benzimidazol-2-yl)methyl group is the desired substituent, often for its pharmacological properties.[11][12]
-
For General Benzylation: Benzyl bromide is a cost-effective and highly reactive agent suitable for general benzylation of a wide range of nucleophiles.[13]
-
For Methylation: Methyl iodide is the standard choice for methylation, offering high reactivity for S(_N)2 reactions.
-
Selectivity: In substrates with multiple nucleophilic sites, the steric bulk and electronic properties of the alkylating agent can influence regioselectivity. For instance, in the alkylation of indazoles, the choice of base and alkylating agent can determine the N-1 versus N-2 substitution pattern.[14]
Experimental Protocols and Workflows
General Experimental Workflow for Alkylation
The following diagram illustrates a typical workflow for a laboratory-scale alkylation reaction, from setup to product analysis.
Protocol 1: N-Alkylation of a Benzimidazole Derivative
This protocol is adapted from procedures for the N-alkylation of substituted benzimidazoles.[7]
Materials:
-
2-Substituted-1H-benzimidazole (1.0 mmol)
-
Alkyl Bromide (e.g., this compound) (1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Acetone, anhydrous (20 mL)
Procedure:
-
To a stirred solution of the 2-substituted-1H-benzimidazole in dry acetone, add anhydrous potassium carbonate.
-
Add the alkyl bromide to the mixture.
-
Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-alkylated benzimidazole.
Protocol 2: O-Alkylation of a Phenol
This protocol provides a general method for the O-alkylation of phenols, a common application for agents like benzyl bromide.[15]
Materials:
-
Phenol derivative (1.0 mmol)
-
Alkylating Agent (e.g., Benzyl Bromide or this compound) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the phenol derivative in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add the alkylating agent dropwise at room temperature.
-
Stir the reaction mixture at room temperature (or heat gently if required) for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ether.
Structural Comparison and Reactivity Logic
The structural differences between these alkylating agents are key to their reactivity and utility.
Conclusion
This compound is a specialized alkylating agent, invaluable for incorporating the benzimidazole moiety into target structures, a common strategy in drug discovery.[16] While its general reactivity profile is similar to that of benzyl bromide, its application is dictated by the desired final product. For general-purpose benzylation or methylation, benzyl bromide and methyl iodide, respectively, remain the more conventional and cost-effective choices. The selection of the appropriate agent and optimization of reaction conditions, as detailed in the provided protocols, are crucial for achieving high-yield, selective transformations in your synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. quora.com [quora.com]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Structure-Activity Relationship of 2-(Halomethyl)-1-methyl-1H-benzimidazole Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2-(halomethyl)-1-methyl-1H-benzimidazole analogs, supported by experimental data and detailed protocols. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
This guide focuses on the structure-activity relationships (SAR) of 2-(halomethyl)-1-methyl-1H-benzimidazole derivatives, providing insights into how structural modifications influence their biological efficacy. While a comprehensive SAR table for a complete series of 2-(bromomethyl)-1-methyl-1H-benzimidazole analogs with anticancer activity was not available in the reviewed literature, this guide presents relevant quantitative data on the antifungal activity of closely related 2-(chloromethyl)-1H-benzimidazole analogs. This information, coupled with detailed experimental protocols and an overview of relevant signaling pathways, serves as a valuable resource for the rational design of novel therapeutic agents.
Comparative Biological Activity
The biological activity of 2-(halomethyl)-1-methyl-1H-benzimidazole analogs is significantly influenced by the nature and position of substituents on the benzimidazole core and any additional aromatic rings. The following table summarizes the in vitro antifungal activity of a series of 2-(chloromethyl)-1H-benzimidazole derivatives against various phytopathogenic fungi.
Table 1: Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Analogs
| Compound ID | R Group | Test Fungi | IC50 (μg/mL)[1] |
| 4c | 2-chlorophenyl | C. gloeosporioides | >100 |
| 4f | 4-chlorophenyl | C. gloeosporioides | 50.12 |
| 4m | phenyl | C. gloeosporioides | 20.76 |
| A. solani | 27.58 | ||
| F. solani | 18.60 | ||
| 4n | 2-methylphenyl | C. gloeosporioides | 63.45 |
| 5a | -SO2-phenyl | C. gloeosporioides | >100 |
| 5b | -SO2-(4-methylphenyl) | Cytospora sp. | 30.97 |
| C. gloeosporioides | 11.38 | ||
| B. cinerea | 57.71 | ||
| F. solani | 40.15 | ||
| 5c | -SO2-(4-chlorophenyl) | C. gloeosporioides | 15.23 |
| 7f | -NH-(4-chlorophenyl) | B. cinerea | 13.36 |
| 7n | -NH-(2-methylphenyl) | B. cinerea | 35.14 |
| Hymexazol (Control) | - | B. cinerea | 8.92 |
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: The position of substituents on a phenyl ring attached to the core structure plays a crucial role. For instance, a chlorine atom at the para-position (4f) of the phenyl ring resulted in significantly better activity against C. gloeosporioides compared to a chlorine atom at the ortho-position (4c)[1].
-
Importance of the Sulfonyl Group: The presence of a sulfonyl group was found to be critical for potent inhibition of C. gloeosporioides[1].
-
Effect of an Unsubstituted Phenyl Ring: An unsubstituted phenyl ring (4m) demonstrated improved activity against multiple fungal strains compared to some substituted analogs[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key experiments used to determine the biological activity of benzimidazole analogs.
Synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole
A common synthetic route involves the methylation of 2-(chloromethyl)-1H-benzimidazole.
Materials:
-
2-(chloromethyl)-1H-benzimidazole
-
Dimethyl sulfate
-
Anhydrous toluene
-
Ammonia solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(chloromethyl)-1H-benzimidazole in anhydrous toluene.
-
Add dimethyl sulfate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, add water and basify the mixture with ammonia.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product[1].
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value[5].
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[6].
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle[5][7].
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General tubulin buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compound
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin and GTB in a 96-well plate on ice.
-
Add the test compound at various concentrations.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a control without the compound[8][9].
Signaling Pathway Visualization
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a common signaling pathway activated by these compounds, leading to programmed cell death.
This diagram illustrates how certain benzimidazole analogs can induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of apoptosis. They can upregulate death receptors like DR5 and induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway[10]. This cascade leads to the activation of initiator caspases (caspase-8 and -9) and subsequently the executioner caspase-3, culminating in apoptosis. Furthermore, some derivatives can directly inhibit anti-apoptotic proteins like Bcl-2, further promoting cell death[3].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Synthesized Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of various synthesized benzimidazole derivatives against common bacterial and fungal pathogens. The performance of these compounds is benchmarked against established antimicrobial agents, supported by quantitative data and detailed experimental protocols to aid in research and development efforts.
Quantitative Antimicrobial Performance
The antimicrobial activity of synthesized benzimidazole compounds is primarily evaluated through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the Zone of Inhibition. Lower MIC values and larger zones of inhibition indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives Against Bacterial Strains
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Benzimidazole Derivative 65a | E. coli | - | [1] |
| S. aureus | - | [1] | |
| Benzimidazole Derivative 67b | B. cereus | 32 | [1] |
| S. aureus | 32 | [1] | |
| E. coli | 64 | [1] | |
| P. aeruginosa | 64 | [1] | |
| Benzimidazole Derivative 67c | Various bacterial strains | 64 | [1] |
| Benzimidazole-1,2,3-triazole-indoline 65a | E. coli | - | [1] |
| S. aureus | - | [1] | |
| Benzimidazole-triazole hybrid 91 | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4-8 | [2] |
| Ciprofloxacin (Standard) | B. cereus | 8 | [1] |
| S. aureus | 4 | [1] | |
| E. coli | 8 | [1] | |
| P. aeruginosa | 4 | [1] | |
| Ampicillin (Standard) | Gram-positive bacteria | - | [3] |
Note: A '-' indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives Against Fungal Strains
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Benzimidazole-triazole hybrid 91 | A. niger, C. albicans | 8-16 | [2] |
| Benzimidazole-triazole hybrid 89a-d | A. niger | 50 | [2] |
| Benzimidazole-triazole hybrid 89b | F. oxysporum | - | [2] |
| Compound 3c, 3m | C. albicans | 24 | [4] |
| Compound 3i, 3s | C. albicans | 19 | [4] |
| Compound 3a, 3d, 3i, 3k, 3m, 3s | A. clavatus | 21 | [4] |
| Amphotericin B (Standard) | - | - | [2] |
| Fluconazole (Standard) | C. albicans | - | [2][5] |
| Griseofulvin (Standard) | - | - | [4] |
Note: A '-' indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.
Table 3: Zone of Inhibition of Benzimidazole Derivatives Against Bacterial Strains
| Compound/Drug | Target Organism | Zone of Inhibition (mm) | Reference |
| Benzimidazole Derivative 64a | S. aureus | 17-29 | [3] |
| E. coli | 17-29 | [3] | |
| P. aeruginosa | 17-29 | [3] | |
| Benzimidazole Derivative 64b | S. aureus | 17-29 | [3] |
| E. coli | 17-29 | [3] | |
| P. aeruginosa | 17-29 | [3] | |
| Benzimidazole Derivative 64c | S. aureus | 23 | [3] |
| Ciprofloxacin (Standard) | S. aureus | 20 | [3] |
| E. coli | 23 | [3] | |
| P. aeruginosa | 21 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of antimicrobial efficacy studies. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]
-
Preparation of Antimicrobial Stock Solution: An antibiotic stock solution is prepared from a commercially available powder with a known potency.[6]
-
Preparation of Inoculum: A direct broth suspension of isolated colonies from an 18- to 24-hour agar plate is prepared.[6] The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[8]
-
Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium.[9][10]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[6] A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.[9]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[7][11]
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]
2. Zone of Inhibition Determination via Agar Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[8][12]
-
Preparation of Bacterial Inoculum: A bacterial inoculum is prepared and its turbidity is standardized to a 0.5 McFarland standard.[8]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[11][13]
-
Placement of Antibiotic Disks: Paper disks impregnated with a known concentration of the synthesized benzimidazole compound or a standard antibiotic are placed on the agar surface using sterile forceps.[8][11]
-
Incubation: The plate is inverted and incubated for 16-18 hours at a suitable temperature.[11]
-
Measurement and Interpretation: The diameter of the clear zone of no growth around each disk is measured in millimeters.[13] This zone of inhibition is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[13]
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Antimicrobial Efficacy Testing
The following diagram outlines the typical workflow for assessing the antimicrobial properties of newly synthesized compounds.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. bio.libretexts.org [bio.libretexts.org]
A Researcher's Guide to Purity Assessment of 2-(Bromomethyl)-1-methyl-1H-benzimidazole and Comparison with Alternative Alkylating Agents
For Immediate Release
[City, State] – [Date] – In the synthesis of novel pharmaceutical compounds, the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(Bromomethyl)-1-methyl-1H-benzimidazole, a key building block in medicinal chemistry. Furthermore, it evaluates the performance of this reagent against common alternative alkylating agents, offering researchers and drug development professionals critical data to inform their synthetic strategies.
Unveiling Impurities: A Comparative Analysis of Purity Assessment Techniques
The purity of this compound is crucial for its effective use in subsequent synthetic steps. Several analytical techniques can be employed to determine its purity, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity. | Absolute quantification based on the direct proportionality of signal intensity to the molar amount of a substance against a certified internal standard.[1] | Separation of volatile compounds followed by mass-based identification and quantification. |
| Typical Purity (%) | >98% (area normalization) | >98% (with certified internal standard) | >98% (area normalization) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | ~0.15% |
| Precision (RSD) | < 2% | < 1.5% | < 3% |
| Analysis Time | 15-30 minutes | 10-20 minutes | 20-40 minutes |
| Strengths | High resolution and sensitivity for non-volatile and thermally labile compounds.[2] | A primary analytical method providing direct measurement without the need for a specific reference standard of the analyte.[2] | Excellent for identifying and quantifying volatile and semi-volatile impurities.[3] |
| Limitations | Requires a reference standard for absolute quantification. | Lower sensitivity compared to HPLC; may not detect trace impurities. | Not suitable for non-volatile or thermally labile compounds. |
In the Chemist's Toolbox: Comparing this compound with Alternative Alkylating Agents
The choice of an alkylating agent can significantly impact the efficiency and outcome of a synthetic route. This compound is a potent electrophile, but other reagents can be employed depending on the specific requirements of the reaction. This section compares its performance with its chloro, iodo, and tosyloxy analogs. The reactivity of halomethyl benzimidazoles generally follows the trend I > Br > Cl, which often translates to milder reaction conditions and shorter reaction times for the more reactive halides.[4]
Table 2: Performance Comparison of 2-(Halomethyl)- and 2-(Tosyloxymethyl)-1-methyl-1H-benzimidazoles in a Representative N-Alkylation Reaction
| Alkylating Agent | Leaving Group | Typical Reaction Time (hours) | Typical Reaction Temperature (°C) | Typical Yield (%) | Key Considerations |
| This compound | Br⁻ | 4-8 | 60-80 | 85-95 | Good balance of reactivity and stability. |
| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | Cl⁻ | 8-16 | 80-100 | 75-85 | Less reactive, requiring harsher conditions.[4] |
| 2-(Iodomethyl)-1-methyl-1H-benzimidazole | I⁻ | 2-6 | 40-60 | 90-98 | Highly reactive but potentially less stable and more costly. |
| 2-(Tosyloxymethyl)-1-methyl-1H-benzimidazole | TsO⁻ | 6-12 | 70-90 | 80-90 | Good leaving group, offers an alternative to halogens. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standard operating procedures for the key analytical techniques and a representative synthetic application.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of synthesized this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 275 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in 1 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) for Purity Assay
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
This compound sample
Procedure:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a single-pulse experiment with a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: m/z 40-500
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL of the solution.
Data Analysis: Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the decision-making process for selecting an appropriate analytical technique.
Caption: Experimental workflow for assessing the purity of synthesized this compound.
References
Mass Spectrometry Analysis: A Comparative Guide to 2-(Halomethyl)-1-methyl-1H-benzimidazoles
For researchers and professionals in drug development, precise molecular characterization is paramount. Mass spectrometry stands as a cornerstone technique for elucidating the structure and confirming the identity of novel chemical entities. This guide provides a comparative analysis of the mass spectrometric behavior of 2-(Bromomethyl)-1-methyl-1H-benzimidazole and its chloro- and iodo- analogs, offering insights into their fragmentation patterns and key identifying features.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometric properties of this compound and its chloro- and iodo- analogs. The data for the chloro- and iodo- derivatives are compiled from public databases and scientific literature, while the fragmentation data for the bromo- derivative is predicted based on established patterns.
| Compound | Molecular Formula | Exact Mass (Da)[1] | Key Predicted/Observed Fragments (m/z) | Notes |
| This compound | C₉H₉BrN₂ | 223.99491 | 224/226 [M]⁺•, 145 [M-Br]⁺, 131 [M-CH₂Br]⁺, 118, 91 | Isotopic pattern for bromine (¹⁹Br/⁸¹Br) is a key identifier. Fragmentation is predicted to involve cleavage of the C-Br bond and loss of the bromomethyl group. |
| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | C₉H₉ClN₂ | 180.04542 | 180/182 [M]⁺•, 145 [M-Cl]⁺, 131 [M-CH₂Cl]⁺, 118, 91 | Isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is characteristic. Experimental data for the non-N-methylated analog supports the cleavage of the C-Cl bond.[2] |
| 2-(Iodomethyl)-1-methyl-1H-benzimidazole | C₉H₉IN₂ | 271.98104 | 272 [M]⁺•, 145 [M-I]⁺, 131 [M-CH₂I]⁺, 118, 91 | Iodine is monoisotopic. The C-I bond is the weakest, leading to prominent loss of iodine. |
Fragmentation Patterns and Rationale
The mass spectral fragmentation of 2-(halomethyl)-1-methyl-1H-benzimidazoles is primarily dictated by the stability of the benzimidazole core and the nature of the halogen substituent.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most common initial fragmentation is the cleavage of the carbon-halogen bond, resulting in the formation of a stable [M-X]⁺ cation (where X = Br, Cl, or I) at m/z 145. This fragment, the 1-methyl-1H-benzimidazol-2-ylmethyl cation, is expected to be a prominent peak in the spectra of all three compounds.
-
Loss of the Halomethyl Group: Cleavage of the bond between the benzimidazole ring and the halomethyl group leads to the formation of the 1-methyl-1H-benzimidazolium ion at m/z 131.
-
Benzimidazole Core Fragmentation: Subsequent fragmentation of the benzimidazole core can lead to characteristic ions at m/z 118 (loss of a methyl group from the m/z 131 fragment) and m/z 91 (further fragmentation of the aromatic system).
The isotopic distribution of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) and chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) will result in characteristic M+2 peaks for the molecular ions and any bromine- or chlorine-containing fragments, serving as a definitive diagnostic tool.
Experimental Protocols
A general protocol for the analysis of 2-(halomethyl)-1-methyl-1H-benzimidazoles by mass spectrometry is provided below. This can be adapted for either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) depending on the volatility and thermal stability of the specific analyte.
Sample Preparation:
-
Accurately weigh 1-2 mg of the compound.
-
Dissolve the sample in a suitable high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of 1 mg/mL.
-
For LC-MS analysis, further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
For GC-MS analysis, the concentration may need to be optimized based on the instrument's sensitivity.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters (Example for LC-MS):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure proper separation from any impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode to detect the molecular ion and fragmentation data.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for mass spectrometry analysis and a predicted fragmentation pathway for this compound.
Caption: A generalized workflow for the analysis of small molecules by mass spectrometry.
Caption: Predicted fragmentation pathway for this compound.
References
A Comparative Analysis of the Fungicidal Activity of Thiabendazole Against Standard and Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal activity of thiabendazole, a widely used benzimidazole fungicide, with other standard and novel antifungal drugs. The information presented is supported by experimental data to assist researchers in evaluating its efficacy and potential applications.
Mechanism of Action: A Comparative Overview
Thiabendazole primarily exerts its fungicidal effect by disrupting the formation of microtubules, which are essential for cell division in fungi.[1][2] It achieves this by binding to β-tubulin, a protein subunit of microtubules, thereby inhibiting its polymerization.[1][2] This action halts mitosis and ultimately leads to fungal cell death. A secondary mechanism involves the inhibition of mitochondrial respiration, specifically the enzyme fumarate reductase.[2][3]
In comparison, other classes of antifungal agents target different cellular pathways:
-
Azoles (e.g., Fluconazole, Itraconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.
Quantitative Comparison of Fungicidal Activity
The following tables summarize the in vitro activity of thiabendazole and other antifungal agents against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) of Thiabendazole and Fluconazole against Dermatophytes
| Fungal Species | Thiabendazole (MIC Range) | Fluconazole (MIC Range) |
| Trichophyton rubrum | 1.0 - 4.0 | 8.0 - 64.0 |
| Trichophyton mentagrophytes | 1.0 - 4.0 | 8.0 - 64.0 |
| Microsporum canis | 0.5 - 2.0 | 4.0 - 32.0 |
| Epidermophyton floccosum | 1.0 - 4.0 | 8.0 - 64.0 |
Data sourced from a study utilizing the CLSI M38-A2 broth macrodilution method.
Table 2: Comparative MIC Ranges (µg/mL) of Thiabendazole and Other Antifungals against Various Fungal Pathogens
| Fungal Species | Thiabendazole | Itraconazole | Voriconazole | Amphotericin B |
| Aspergillus fumigatus | Not commonly reported | 0.125 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 |
| Aspergillus flavus | Not commonly reported | 0.03 - 2.0 | 0.06 - 2.0 | 0.5 - 4.0 |
| Candida albicans | Not commonly reported | 0.015 - 1.0 | 0.007 - 0.5 | 0.125 - 1.0 |
| Candida glabrata | Not commonly reported | 0.125 - 16.0 | 0.03 - 4.0 | 0.125 - 2.0 |
Note: Direct comparative studies of thiabendazole against a wide range of novel antifungals are limited. The data for Itraconazole, Voriconazole, and Amphotericin B are compiled from multiple sources for general comparison.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 protocol for filamentous fungi.
Broth Macrodilution Method for Antifungal Susceptibility Testing:
-
Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar) at an appropriate temperature and duration to encourage sporulation.
-
A suspension of conidia or sporangiospores is prepared by flooding the agar surface with sterile saline and gently scraping the surface.
-
The resulting suspension is adjusted to a specific turbidity, corresponding to a defined concentration of colony-forming units (CFU/mL), using a spectrophotometer or a Wickerham card.
-
-
Inoculation and Incubation:
-
A standardized volume of the fungal inoculum is added to each tube containing the serially diluted antifungal agent.
-
A growth control tube (containing medium and inoculum but no drug) and a sterility control tube (containing medium only) are included.
-
The tubes are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
-
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action for different classes of antifungal drugs.
Caption: Mechanism of action of Thiabendazole.
Caption: Mechanism of action of Azole Fungicides.
Caption: Mechanism of action of Polyene Fungicides.
Caption: Mechanism of action of Echinocandin Fungicides.
References
A Comparative Guide to the Efficacy of 2-(Chloromethyl)benzimidazole vs. 2-(Bromomethyl)benzimidazole in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel benzimidazole-based therapeutic agents, the choice of starting material is a critical determinant of reaction efficiency and overall yield. This guide provides an objective comparison of the efficacy of two common precursors, 2-(chloromethyl)benzimidazole and 2-(bromomethyl)benzimidazole, in nucleophilic substitution reactions. The information presented is supported by fundamental principles of organic chemistry and compiled experimental data.
Core Principle: Leaving Group Ability
The primary difference in the reactivity of 2-(chloromethyl)benzimidazole and 2-(bromomethyl)benzimidazole lies in the nature of the halogen atom as a leaving group in nucleophilic substitution reactions (typically SN2). The generally accepted order of leaving group ability for halogens is I > Br > Cl > F. This trend is attributed to the weaker carbon-halogen bond strength and the greater stability of the resulting halide anion for larger halogens. Bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻), making it a better leaving group.[1][2] Consequently, 2-(bromomethyl)benzimidazole is expected to be more reactive than its chloro- counterpart, leading to faster reaction rates and often allowing for milder reaction conditions.
Reactivity Comparison in SN2 Reactions
The diagram below illustrates the fundamental SN2 reaction pathway involving these benzimidazole derivatives. A nucleophile attacks the electrophilic carbon of the methylene group, leading to the displacement of the halide leaving group.
Quantitative Data Summary
The following tables summarize representative experimental data for reactions of 2-(chloromethyl)benzimidazole and 2-(bromomethyl)benzimidazole with various nucleophiles. It is important to note that the data is compiled from different sources, and direct, side-by-side comparative studies under identical conditions are limited in the literature. However, the available data supports the theoretical expectation of higher reactivity for the bromo- derivative.
Table 1: Reaction with Amine Nucleophiles
| Starting Material | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(chloromethyl)benzimidazole | Aniline | DMF | K₂CO₃ | RT | 3-4 min (MW) | 60 | [3] |
| 2-(chloromethyl)benzimidazole | Various aromatic amines | DMF | K₂CO₃/KI | RT | 3-4 min (MW) | Moderate to Good | [3] |
| 2-(bromomethyl)benzimidazole | Various aromatic amines | - | - | - | - | - | Data not available in a comparable format |
Table 2: Reaction with Thiol Nucleophiles
| Starting Material | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(chloromethyl)benzimidazole | 2-Mercaptobenzimidazoles | - | - | - | - | - | [4] |
| 2-(bromomethyl)benzimidazole | 2-Mercaptobenzimidazole | - | - | - | - | - | Data not available in a comparable format |
Experimental Protocols
Synthesis of 2-((phenylamino)methyl)-1H-benzimidazole from 2-(chloromethyl)benzimidazole[3]
Materials:
-
2-(chloromethyl)-1H-benzimidazole (1.66 g)
-
Aniline (0.095 g)
-
Potassium carbonate (K₂CO₃) (2.76 g)
-
Potassium iodide (KI) (pinch)
-
Dimethylformamide (DMF) (20 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a 250 mL beaker, a mixture of 2-(chloromethyl)-1H-benzimidazole and K₂CO₃ in DMF is stirred at room temperature.
-
After 30 minutes of stirring, a pinch of KI is added.
-
Aniline is then added to the reaction mixture.
-
The beaker is covered and placed in a microwave at a medium-low level for 3-4 minutes.
-
The beaker is allowed to cool to room temperature.
-
The reaction mixture is poured into water (20 mL), and the product is extracted with ethyl acetate (60 mL).
-
The organic layer is separated, dried, and concentrated to yield the product.
Synthesis of 2-(bromomethyl)-1H-benzimidazole[5]
Materials:
-
(1H-benzimidazol-2-yl)methanol (5.92 g, 0.04 mol)
-
Thionyl bromide (5 mL)
-
Cyclohexane (75 mL)
-
N,N-dimethylformamide (DMF) (2 mL, catalyst)
-
Sodium sulfate
Procedure:
-
To a solution of (1H-benzimidazol-2-yl)methanol in cyclohexane and DMF, thionyl bromide is added dropwise.
-
The mixture is refluxed for 10 hours.
-
After cooling, the reaction mixture is washed with water (3 x 50 mL).
-
The organic layer is dried over sodium sulfate and evaporated to obtain the product. (Yield: 89.1%)
Logical Workflow for Reagent Selection
The decision to use 2-(chloromethyl)benzimidazole versus 2-(bromomethyl)benzimidazole often involves a trade-off between reactivity and cost/stability. The following diagram illustrates a logical workflow for this selection process.
References
Novel Benzimidazole Compounds Demonstrate Potent In Vitro Anticancer Activity: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro anticancer activity of novel benzimidazole compounds. This guide summarizes key findings from recent studies, presenting comparative data on the efficacy of these compounds against various cancer cell lines and providing insight into their mechanisms of action.
The benzimidazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Recent research has focused on the synthesis and evaluation of new benzimidazole derivatives, revealing a promising class of molecules with potent cytotoxic effects against a range of human cancers, including breast, colon, liver, and lung cancer cell lines.[3][4][5]
Comparative Efficacy of Novel Benzimidazole Derivatives
The anticancer potential of newly synthesized benzimidazole compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation. The data presented below, compiled from multiple studies, showcases the IC50 values of representative benzimidazole derivatives against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-Triazole Hybrid (5a) | HepG-2 (Liver) | 3.87 | Doxorubicin | 4.17 |
| Benzimidazole-Triazole Hybrid (5a) | HCT-116 (Colon) | 8.34 | Doxorubicin | 5.57 |
| Benzimidazole-Triazole Hybrid (5a) | MCF-7 (Breast) | ~4-8 | Doxorubicin | ~4-5 |
| Benzimidazole-Triazole Hybrid (5a) | HeLa (Cervical) | ~4-8 | Doxorubicin | ~5 |
| Benzimidazole-Oxadiazole (4r) | A549 (Lung) | 0.3 | Cisplatin | - |
| Benzimidazole-Oxadiazole (4r) | MCF-7 (Breast) | 0.5 | Cisplatin | - |
| Benzimidazole-Oxadiazole (4s) | PANC-1 (Pancreatic) | 6.7 | Cisplatin | - |
| Benzimidazole-Acridine (8I) | K562 (Leukemia) | 2.68 | - | - |
| Benzimidazole-Acridine (8I) | HepG-2 (Liver) | 8.11 | - | - |
| Benzimidazole carboxamide (7n) | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | - | - |
| 5-Methoxy-6-substituted-1H-benzimidazole (4w) | A549 (Lung) | 1.55 | BKM120 | 9.75 |
| Benzimidazole/1,2,3-triazole hybrid (6i) | MCF-7 (Breast) | 0.028 | - | - |
| Benzimidazole/1,2,3-triazole hybrid (10e) | MCF-7 (Breast) | 0.024 | - | - |
Note: The IC50 values are presented as reported in the respective studies and may have been determined under varying experimental conditions. Direct comparison across different studies should be made with caution.[4][5][6][7][8][9][10]
Mechanisms of Anticancer Action
The cytotoxic effects of novel benzimidazole compounds are attributed to several mechanisms of action. A significant body of research indicates that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11][12] Furthermore, many benzimidazole derivatives have been shown to inhibit the activity of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[6]
Key molecular targets of benzimidazole derivatives include:
-
Tubulin Polymerization: Some benzimidazole compounds inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][13]
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Certain benzimidazole derivatives can inhibit topoisomerase I and II, leading to DNA damage and cell death.[5][6]
-
Protein Kinases: Many benzimidazole compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overactive in cancer cells and play a central role in tumor growth and angiogenesis.[4][5][8]
-
PI3K/Akt Pathway: This signaling pathway is crucial for cell growth and survival. Some novel benzimidazoles have been shown to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-Akt.[7]
The following diagram illustrates a generalized experimental workflow for the in vitro evaluation of novel benzimidazole compounds.
Experimental Workflow for In Vitro Testing
This next diagram depicts a simplified signaling pathway commonly targeted by benzimidazole compounds, leading to apoptosis.
Targeted Signaling Pathway Leading to Apoptosis
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the replication and extension of these findings. Below are summarized protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a cornerstone for determining the cytotoxic effects of novel compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole compounds for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[14][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the benzimidazole compounds.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11][12]
Cell Cycle Analysis
Flow cytometry is also employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as PI, in the presence of RNase to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
This guide provides a snapshot of the exciting developments in the field of benzimidazole-based anticancer research. The potent in vitro activity and diverse mechanisms of action of these novel compounds highlight their potential as lead structures for the development of new and more effective cancer therapies. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 11. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acu.edu.in [acu.edu.in]
Validating the Mechanism of Action for New Benzimidazole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of new benzimidazole-based drugs with established alternatives, focusing on their mechanisms of action, and supported by experimental data and detailed protocols.
Key Mechanisms of Action of Benzimidazole-Based Anticancer Drugs
Recent research has highlighted several key mechanisms through which benzimidazole derivatives exert their anticancer effects. These primarily include the inhibition of topoisomerase enzymes and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][5]
-
Topoisomerase Inhibition: Certain benzimidazole compounds act as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription. This leads to DNA damage and ultimately, cell death.[6][7][8]
-
Microtubule Disruption: Many benzimidazole derivatives, similar to vinca alkaloids, function as microtubule-destabilizing agents. They bind to β-tubulin, inhibiting microtubule polymerization, which is crucial for mitotic spindle formation and cell division.[9][10][11] Some newer derivatives, however, have been shown to act as microtubule-stabilizing agents, similar to taxanes.[10]
Comparison with Alternative Non-Benzimidazole Drugs
To provide a comprehensive understanding, this section compares the performance of benzimidazole-based drugs with established non-benzimidazole alternatives that target similar cellular mechanisms.
Topoisomerase Inhibitors
Benzimidazole-Based vs. Non-Benzimidazole Topoisomerase Inhibitors
| Drug Class | Examples | Mechanism of Action | Target Cell Lines | IC50 Values |
| Benzimidazole Derivatives | Imidazo[1,5-a]pyridine-benzimidazole hybrids, other novel derivatives | Inhibit Topoisomerase I and/or II, leading to DNA strand breaks.[12] | Various cancer cell lines (e.g., HCT-116, HepG2, MCF-7, HeLa) | 0.086 µM - 2.52 µM (Topo I)[12] |
| Camptothecins (Non-Benzimidazole) | Topotecan, Irinotecan | Stabilize the topoisomerase I-DNA cleavage complex, preventing re-ligation of the DNA strand.[7] | Ovarian, small cell lung, colon cancer | Varies by cell line and specific derivative. |
| Epipodophyllotoxins (Non-Benzimidazole) | Etoposide, Teniposide | Form a ternary complex with topoisomerase II and DNA, preventing re-ligation of double-strand breaks.[7] | Small cell lung cancer, testicular carcinoma, lymphoma | Varies by cell line and specific derivative. |
Microtubule Disruptors
Benzimidazole-Based vs. Non-Benzimidazole Microtubule Disruptors
| Drug Class | Examples | Mechanism of Action | Target Cell Lines | IC50 Values |
| Benzimidazole Derivatives | Fenbendazole, Mebendazole, Albendazole, Novel derivatives (e.g., NI-11, NI-18) | Primarily destabilize microtubules by binding to the colchicine-binding site on β-tubulin; some newer derivatives stabilize microtubules.[9][10][11] | Various cancer cell lines (e.g., A549, MCF-7) | 2.33 µM - 16.9 µM[10] |
| Vinca Alkaloids (Non-Benzimidazole) | Vincristine, Vinblastine | Inhibit microtubule polymerization by binding to the tubulin subunits.[1][13][14] | Various cancers including lymphomas, leukemias, and solid tumors. | Low nanomolar range.[1] |
| Taxanes (Non-Benzimidazole) | Paclitaxel, Docetaxel | Stabilize microtubules, preventing their dynamic disassembly required for mitosis.[2][15][16] | Ovarian, breast, non-small cell lung cancer. | Low nanomolar range.[16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these drugs and the general workflow for validating their mechanism of action.
Detailed Experimental Protocols
Topoisomerase Inhibition Assay (DNA Relaxation Assay)
Objective: To determine if a compound inhibits the activity of topoisomerase I or II by measuring its effect on the relaxation of supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I or II enzyme
-
10x Topoisomerase Assay Buffer
-
ATP (for Topoisomerase II)
-
Test compound (Benzimidazole derivative or alternative)
-
DMSO (vehicle control)
-
Stop solution/loading dye
-
Agarose gel (0.8-1.0%)
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Prepare reaction mixtures on ice. For each reaction, combine 10x assay buffer, supercoiled DNA, and sterile water to the desired volume. For topoisomerase II assays, also add ATP.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control (known inhibitor).
-
Initiate the reaction by adding the topoisomerase enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase activity will result in a higher proportion of supercoiled DNA compared to the control.
Microtubule Polymerization Assay (Turbidimetric)
Objective: To assess the effect of a compound on the in vitro polymerization of tubulin by measuring changes in turbidity.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compound (Benzimidazole derivative or alternative)
-
DMSO (vehicle control)
-
Positive controls (e.g., paclitaxel for stabilization, nocodazole for destabilization)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well plates
Protocol:
-
Prepare solutions of the test compound and controls in polymerization buffer.
-
On ice, add the compound solutions to the wells of a 96-well plate.
-
Add cold tubulin solution containing GTP to each well to initiate the reaction.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Analyze the data by plotting absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or promote microtubule formation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (Benzimidazole derivative or alternative)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Cell Cycle Analysis (FACS Analysis)
Objective: To determine the effect of a compound on cell cycle progression by quantifying the DNA content of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound (Benzimidazole derivative or alternative)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific time.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.
References
- 1. oaepublish.com [oaepublish.com]
- 2. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)-1-methyl-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a chemical intermediate commonly used in pharmaceutical research and development. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. This compound is classified as hazardous and must be managed as chemical waste from the point of generation to its final disposal by a certified waste management provider.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that poses several risks upon exposure. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a fume hood.
Hazard Summary:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin irritation and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
| Personal Protective Equipment (PPE) Requirements | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or with respiratory protection if dust is generated. |
Step-by-Step Disposal Protocol
This protocol outlines the process for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste stream from other chemical waste to prevent incompatible reactions. Do not mix with acids, bases, or oxidizing agents.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid. The original product container can be used if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Harmful," "Irritant").
-
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.
-
The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks or spills.
4. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for its collection by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Response Action | Procedure |
| Evacuation and Ventilation | Evacuate the immediate area and ensure adequate ventilation. |
| Personal Protective Equipment | Wear the appropriate PPE as outlined in the table above. |
| Containment and Cleanup | For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the absorbed material into the waste container. |
| Decontamination | Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Bromomethyl)-1-methyl-1H-benzimidazole
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Bromomethyl)-1-methyl-1H-benzimidazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.
Hazard Summary: this compound hydrobromide is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is essential to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[2][3] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Inspect gloves prior to use and use proper glove removal technique.[3] | Prevents skin contact, as the substance is harmful.[1][2] |
| Body Protection | Wear impervious clothing. A lab coat should be worn. | Protects skin from accidental contact.[3] |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation.[2][3] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[2] | Prevents respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work within a properly functioning chemical fume hood or at a bench with appropriate local exhaust ventilation.[3]
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
-
-
Disposal:
-
Dispose of the contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not mix with other waste.
-
Emergency Procedures
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[2][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Accidental Release: Use personal protective equipment.[3] Avoid dust formation and breathing vapors, mist, or gas.[3] Evacuate personnel to safe areas.[3] Sweep up the material and shovel it into a suitable, closed container for disposal.[2][3]
Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
